molecular formula C15H20O3 B8088765 Quadrone CAS No. 74807-65-1

Quadrone

Cat. No.: B8088765
CAS No.: 74807-65-1
M. Wt: 248.32 g/mol
InChI Key: BBIDMUQZCCGABN-DWJWARBKSA-N
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Description

Quadrone is a biologically active sesquiterpenoid first isolated from the fungus Aspergillus terreus . It has garnered significant interest in pharmacological research due to its structurally complex furanoquadin framework and its potential as a lead compound in oncology studies . Primary Research Applications & Value: The core research value of this compound lies in its potent cytotoxic properties. Studies primarily investigate its mechanisms for inducing apoptosis and inhibiting proliferation in various cancer cell lines. Its unique chemical skeleton also makes it a valuable subject for synthetic chemistry and biosynthesis research, aiming to develop novel analogues with improved efficacy and bioavailability. Suggested Mechanism of Action: Preliminary research suggests that this compound may exert its anti-cancer effects by disrupting cellular microtubule dynamics, leading to cell cycle arrest. Other potential mechanisms under investigation include the induction of oxidative stress and the modulation of key signaling pathways involved in cell survival. Further research is required to fully elucidate its precise molecular targets and mechanism of action. Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S,9R,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIDMUQZCCGABN-DWJWARBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]23[C@H]4CC[C@@H]1[C@H]2CC(=O)[C@@H]3COC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66550-08-1, 74807-65-1
Record name Quadrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066550081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quadrone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074807651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUADRONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498881H35R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUADRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T216NQ191Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isolating Novel Sesquiterpenoids from Aspergillus terreus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the isolation of sesquiterpenoid natural products from Aspergillus terreus. Despite extensive literature searches, the detailed experimental protocol and specific quantitative data for the isolation of Quadrone, as first reported by Calton et al. in 1978, are not publicly available. Furthermore, the biosynthetic pathway for this compound has not been elucidated. Therefore, this document provides a generalized yet detailed framework based on established methodologies for the isolation of other secondary metabolites from Aspergillus species and general principles of sesquiterpenoid biosynthesis in fungi.

Introduction

Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites with a wide range of biological activities. Among these are sesquiterpenoids, a class of C15 terpenoid compounds, which have garnered significant interest for their potential as therapeutic agents. This guide outlines a comprehensive workflow for the isolation and characterization of novel sesquiterpenoids from A. terreus, from fungal fermentation to purification and structural elucidation.

Generalized Workflow for Sesquiterpenoid Isolation

The isolation of a target sesquiterpenoid from A. terreus is a multi-step process that requires careful optimization at each stage. The general workflow is depicted below.

cluster_0 Upstream Processing cluster_1 Downstream Processing strain_selection Strain Selection (e.g., A. terreus NRRL 11156) fermentation Fermentation strain_selection->fermentation Inoculation extraction Extraction fermentation->extraction Culture Broth & Mycelia purification Purification extraction->purification Crude Extract characterization Structural Elucidation purification->characterization Pure Compound

Figure 1: Generalized workflow for sesquiterpenoid isolation.

Experimental Protocols

Fungal Strain and Fermentation

Strain: Aspergillus terreus (e.g., NRRL 11156, the original this compound-producing strain).

Protocol for Shake-Flask Fermentation:

  • Inoculum Preparation:

    • Grow A. terreus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^7 spores/mL in sterile water.

  • Seed Culture:

    • Inoculate 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.

  • Production Culture:

    • Inoculate 1 L of production medium in a 2.8 L Fernbach flask with 50 mL of the seed culture. A typical production medium could consist of (g/L): glucose (50), peptone (10), yeast extract (5), KH2PO4 (1), MgSO4·7H2O (0.5).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 10-14 days.

Extraction

Protocol for Solvent Extraction:

  • Separate the mycelia from the culture broth by filtration through cheesecloth.

  • Broth Extraction:

    • Extract the culture filtrate (3 x 1 L) with an equal volume of ethyl acetate (B1210297).

    • Combine the organic layers and concentrate under reduced pressure to yield a crude broth extract.

  • Mycelial Extraction:

    • Lyophilize the mycelial mass.

    • Extract the dried mycelia (3 x 500 mL) with methanol (B129727) at room temperature.

    • Filter the extract and concentrate under reduced pressure to yield a crude mycelial extract.

  • Combine the crude broth and mycelial extracts for further purification.

Purification

Protocol for Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Dissolve the combined crude extract in a minimal amount of dichloromethane.

    • Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a final wash with methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., ceric sulfate (B86663) stain).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size-Exclusion):

    • Dissolve the active fraction from the silica gel column in methanol.

    • Apply to a Sephadex LH-20 column pre-swollen and equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the active fraction using a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to the pure sesquiterpenoid.

crude_extract Crude Extract silica Silica Gel Chromatography (n-Hexane/Ethyl Acetate) crude_extract->silica Fractionation sephadex Sephadex LH-20 (Methanol) silica->sephadex Size Exclusion hplc Reverse-Phase HPLC (Water/Acetonitrile) sephadex->hplc Final Purification pure_compound Pure Sesquiterpenoid hplc->pure_compound

Figure 2: Purification workflow for a hypothetical sesquiterpenoid.

Data Presentation

The following table presents example quantitative data that would be collected during an isolation process.

ParameterValueUnitNotes
Fermentation
Culture Volume10L
Incubation Time14days
Extraction
Crude Extract Yield (Broth)2.5gFrom 10 L of culture broth
Crude Extract Yield (Mycelia)1.8gFrom the mycelia of 10 L of culture
Purification
Silica Gel Fraction Yield500mgActive fraction containing the target compound
Sephadex LH-20 Fraction Yield200mg
Pure Compound Yield (HPLC)50mgFinal yield of the purified sesquiterpenoid
Overall Yield 5 mg/L Calculated from the initial culture volume

Biosynthesis of Sesquiterpenoids in Fungi

Sesquiterpenoids are synthesized from the C15 precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) pathway. The biosynthesis is initiated by a terpene synthase/cyclase, which catalyzes the cyclization of FPP into a variety of sesquiterpene scaffolds. These scaffolds are then further modified by tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transferases to generate the final diverse structures.

cluster_mevalonate Mevalonate Pathway cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis acetyl_coa Acetyl-CoA fpp Farnesyl Pyrophosphate (FPP) acetyl_coa->fpp Multiple Steps terpene_synthase Terpene Synthase/Cyclase fpp->terpene_synthase sesquiterpene_scaffold Sesquiterpene Scaffold terpene_synthase->sesquiterpene_scaffold Cyclization tailoring_enzymes Tailoring Enzymes (P450s, Dehydrogenases, etc.) sesquiterpene_scaffold->tailoring_enzymes Modifications final_product Diverse Sesquiterpenoids tailoring_enzymes->final_product

Figure 3: Generalized biosynthetic pathway of sesquiterpenoids in fungi.

Conclusion

The isolation of novel sesquiterpenoids from Aspergillus terreus presents a promising avenue for the discovery of new bioactive compounds. While the specific protocol for this compound remains elusive in publicly accessible literature, the generalized methodologies presented in this guide provide a robust framework for researchers to approach the isolation of other sesquiterpenoids from this versatile fungus. Successful isolation and characterization of these compounds will undoubtedly contribute to the advancement of natural product-based drug discovery.

An In-Depth Technical Guide to the Quadrone Sesquiterpenoid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrone (B1207567) is a naturally occurring sesquiterpenoid produced by the fungus Aspergillus terreus.[1] First identified in 1978, it is characterized by a unique and complex tricyclic carbon skeleton.[1] This scaffold, a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety, has made this compound an attractive target for total synthesis and a subject of biosynthetic studies.[2][3] Possessing antitumor properties, this compound and its related compounds are of significant interest to the drug development community.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and physicochemical properties of this compound, along with a generalized protocol for its isolation.

Chemical Structure and Properties

This compound is a member of the quadrane class of sesquiterpenoids.[1] These molecules are built from three isoprene (B109036) units and are characterized by a distinctive tricyclic framework. The core structure of this compound is chemically described as a cyclopentane ring fused to a bicyclo[3.2.1]octane system. The naturally occurring enantiomer is (-)-quadrone.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods and confirmed by total synthesis.[4] The key quantitative data for (-)-quadrone are summarized in the table below.

PropertyDataSource(s)
Molecular Formula C₁₅H₂₀O₃[5]
Molecular Weight 248.32 g/mol [5]
Mass Spectrometry M⁺ m/z 248.1439 (Calculated for C₁₅H₂₀O₃: 248.1412)[5]
¹³C-NMR (25 MHz, CDCl₃)δ (ppm): 14.68 (q), 16.85 (t), 28.23 (q), 29.10 (t), 34.46 (q), 40.22 (s), 41.24 (t), 42.06 (t), 46.57 (d), 47.01 (d), 49.96 (d), 57.86 (s), 86.20 (s), 176.85 (s), 210.05 (s)[5]
¹H-NMR Detailed data including chemical shifts, multiplicity, and coupling constants are not fully available in the reviewed literature. Key protons on the core structure have been described at δ 1.75 (dd), δ 2.40 (d), and δ 1.96 (dd), corresponding to protons at C-2, C-5, and C-11, respectively.[5][5]
Specific Optical Rotation The specific optical rotation value for naturally occurring (-)-quadrone is not detailed in the available search results.
Appearance Crystalline solid.

Biosynthesis of this compound

The biosynthesis of the quadrane skeleton is a complex process involving a series of carbocation-mediated rearrangements. The pathway originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

A dedicated sesquiterpene synthase initiates the cyclization of FPP. The proposed mechanism involves the formation of a caryophyllenyl cation intermediate, which undergoes ring expansion, π-cyclization, and hydride shifts. This cascade of reactions ultimately generates the signature tricyclic quadrane scaffold of the key intermediate, β-terrecyclene. Subsequent enzymatic modifications, including oxidations, lead to the formation of terrecyclic acid A, which is a direct precursor to this compound.

G cluster_enzymes Enzymatic Steps FPP Farnesyl Pyrophosphate (FPP) E1 Sesquiterpene Synthase FPP->E1 Cyclization Caryophyllenyl Caryophyllenyl Cation E2 Multi-step Rearrangement Caryophyllenyl->E2 IntermediateC Branchpoint Cationic Intermediate Terrecyclene β-Terrecyclene IntermediateC->Terrecyclene E3 Oxidation Steps Terrecyclene->E3 TerrecyclicAcid Terrecyclic Acid A E4 Intramolecular oxa-Michael Addition TerrecyclicAcid->E4 This compound (-)-Quadrone E1->Caryophyllenyl E2->IntermediateC E3->TerrecyclicAcid E4->this compound

Proposed biosynthetic pathway of (-)-Quadrone.

Experimental Protocols

Isolation and Purification of (-)-Quadrone

(-)-Quadrone is a secondary metabolite isolated from the fermentation broth of the fungus Aspergillus terreus (NRRL 11156).[1][2] While the original 1978 publication by Calton, Ranieri, and Espenshade provides the basis for its isolation, a detailed, step-by-step protocol is not fully available in the reviewed literature.[2] The following is a generalized methodology synthesized from descriptions of metabolite isolation from Aspergillus species.

1. Fermentation:

  • An axenic culture of Aspergillus terreus is grown on a suitable agar (B569324) medium, such as potato dextrose agar, to generate a dense spore suspension.

  • A liquid fermentation is initiated by inoculating a production medium with the spore suspension. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

  • The culture is incubated under controlled conditions (e.g., 25-28°C, with shaking for aeration) for a period of 7 to 21 days to allow for the production of secondary metabolites.[1]

2. Extraction:

  • Following incubation, the fungal mycelia are separated from the culture broth by filtration.

  • The culture filtrate is the primary source of extracellular metabolites like this compound.

  • The filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). This is often repeated multiple times to ensure complete extraction of the desired compounds.[1]

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography for fractionation. Silica gel is commonly used as the stationary phase.

  • A solvent gradient system is employed for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions rich in this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

G cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification start Inoculation of Aspergillus terreus ferm Liquid Fermentation (7-21 days) start->ferm filt Filtration (Separate Mycelia & Broth) ferm->filt extr Liquid-Liquid Extraction (Ethyl Acetate) filt->extr evap Solvent Evaporation extr->evap crude Crude Extract evap->crude cc Silica Gel Column Chromatography crude->cc frax Fraction Collection & TLC Analysis cc->frax hplc Further Purification (e.g., HPLC) frax->hplc pure Pure (-)-Quadrone hplc->pure

General experimental workflow for the isolation of (-)-Quadrone.

References

An In-depth Technical Guide to Quadrone (CAS 66550-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and available experimental protocols for Quadrone (CAS 66550-08-1). The information is intended for researchers, scientists, and drug development professionals interested in this sesquiterpene metabolite.

Core Chemical and Physical Properties

This compound is a sesquiterpene isolated from the fungus Aspergillus terreus.[1][2] It is characterized by a complex tetracyclic cage structure.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 66550-08-1[2]
Molecular Formula C₁₅H₂₀O₃[2][3]
Molecular Weight 248.32 g/mol [3]
IUPAC Name (1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.0¹,⁵.0²,¹²]tetradecane-4,8-dione[3]
Appearance Colorless to light tan residue[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]
Storage Conditions -20°C[1][2]
Structural Information
IdentifierValueSource
Canonical SMILES CC1(C[C@H]2[C@H]3[C@H]4CC[C@@H]1[C@]3(--INVALID-LINK--C(=O)O4)C(=O)C)C[3]
InChI InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1[3]
InChIKey BBIDMUQZCCGABN-DWJWARBKSA-N[2]

Biological Activity

This compound has been identified as a cytotoxic agent with antitumor properties.[1][2]

Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against human carcinoma of the nasopharynx (KB) cells.

Cell LineActivityValueSource
KB cells EC₅₀1.3 µg/ml[2]

Experimental Protocols

Isolation and Purification of this compound from Aspergillus terreus**

This protocol outlines the general steps for the fermentation of Aspergillus terreus and the subsequent extraction and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Aspergillus terreus B Incubation in Culture Medium A->B C Filtration of Culture Broth B->C D Solvent Extraction of Filtrate C->D E Chromatographic Separation D->E F Crystallization E->F G Pure this compound F->G

Fig. 1: General workflow for the isolation and purification of this compound.
  • Fermentation: Aspergillus terreus (NRRL 11,156) is cultured in a suitable fermentation medium.[4] The specific composition of the medium and fermentation conditions (temperature, pH, aeration, and duration) are critical for optimal production of this compound.

  • Extraction: After the fermentation period, the culture broth is harvested. The mycelium is separated from the broth by filtration. The filtrate is then subjected to solvent extraction, typically with a water-immiscible organic solvent, to partition this compound into the organic phase.

  • Purification: The crude extract is concentrated and purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or other suitable stationary phases, followed by crystallization to obtain pure this compound.[4]

Cytotoxicity Assay against KB Cells

The following is a generalized protocol for determining the cytotoxic activity of this compound against KB cells, likely employing a method such as the MTT assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay A Seeding of KB cells in 96-well plates B Incubation (24h) A->B C Addition of this compound (serial dilutions) B->C D Incubation (48-72h) C->D E Addition of MTT reagent D->E F Incubation (4h) E->F G Addition of Solubilization Solution F->G H Absorbance Reading (570 nm) G->H I Calculation of EC50 H->I

Fig. 2: Workflow for a typical cytotoxicity assay (e.g., MTT assay).
  • Cell Seeding: Human carcinoma of the nasopharynx (KB) cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (solvent) only.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: A viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan (B1609692) product.

  • Data Analysis: After a suitable incubation period with the viability reagent, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength. The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Putative Signaling Pathway

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as a cytotoxic agent, it is plausible that this compound induces apoptosis in cancer cells. A generalized signaling cascade for apoptosis is depicted below.

G This compound This compound Cell Cancer Cell This compound->Cell Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Intrinsic Pathway Activation Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular proteins

Fig. 3: A generalized intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent like this compound.

This diagram illustrates a hypothetical intrinsic apoptosis pathway where a cytotoxic agent like this compound induces cellular stress, leading to mitochondrial dysfunction, activation of initiator and executioner caspases, and ultimately, programmed cell death. It is important to note that this is a generalized representation, and the actual pathway for this compound may involve other mechanisms.

Conclusion

This compound is a sesquiterpene with demonstrated cytotoxic activity against human cancer cells. This technical guide has summarized its key chemical and physical properties and provided an overview of its biological activity. While detailed mechanistic studies and signaling pathway analyses are not extensively available, the information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound as an antitumor agent. Further investigation into its precise mechanism of action is warranted to fully understand its therapeutic potential.

References

Spectroscopic Profile of Quadrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quadrone, a sesquiterpene metabolite with notable antitumor activity. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the identification, characterization, and further development of this compound and its analogues in a research and drug development context.

Spectroscopic Data of this compound

The structural elucidation of this compound, a complex tetracyclic natural product, relies heavily on a combination of modern spectroscopic techniques. The data presented below has been compiled from the seminal total synthesis work of Danishefsky and coworkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of its hydrogen atoms. The following table summarizes the key chemical shifts observed in deuterochloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.86d, J = 5.0 Hz1HH-6
2.70 - 2.45m2HH-5, H-8
2.40 - 2.10m3HH-3α, H-3β, H-7
2.05 - 1.75m2HH-2α, H-2β
1.55s3HH-14
1.27s3HH-15
1.18d, J = 7.0 Hz3HH-13

¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The data presented was also acquired in deuterochloroform (CDCl₃).

Chemical Shift (δ, ppm)Carbon Type
218.1C=O (Ketone)
176.9C=O (Lactone)
84.9C (Quaternary)
54.9CH
50.1C (Quaternary)
46.8CH
41.5CH
38.9CH₂
35.9C (Quaternary)
33.8CH₂
33.1CH₂
26.1CH₃
22.9CH₃
14.7CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ketone and lactone moieties.

Wavenumber (cm⁻¹)IntensityAssignment
1770StrongC=O Stretch (γ-Lactone)
1735StrongC=O Stretch (Cyclopentanone)
2960, 2870MediumC-H Stretch (Aliphatic)
1460, 1380MediumC-H Bend (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

m/zRelative Intensity (%)Assignment
24845[M]⁺ (Molecular Ion)
22020[M - CO]⁺
20530[M - C₃H₇]⁺
177100[M - C₄H₇O]⁺ (Base Peak)
14955
12160
9140

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of natural products like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • A sample of this compound (typically 1-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence (e.g., a single 90° pulse) is used. Data is typically acquired over a spectral width of 0-12 ppm.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. The spectral width is typically 0-220 ppm.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons, respectively.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

  • Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • The prepared sample is placed in the IR spectrometer.

  • The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum of percent transmittance versus wavenumber is recorded and the background is subtracted.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • For a non-volatile compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques. Electron Ionization (EI) is also used, particularly with GC-MS, and often provides detailed fragmentation patterns.

Mass Analysis:

  • The generated ions are accelerated into the mass analyzer.

  • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap analyzers, to separate the ions based on their mass-to-charge ratio (m/z).

  • For fragmentation studies (MS/MS), a specific ion (the parent ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (daughter ions) are analyzed.

Data Acquisition:

  • The detector records the abundance of ions at each m/z value.

  • The data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows and principles behind the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation Isolation of this compound Purification Purification Isolation->Purification Dissolution Dissolution in Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Functional_Group_ID->Structure_Elucidation

A general workflow for the spectroscopic analysis of a natural product like this compound.

NMR_Principle cluster_nucleus Atomic Nucleus (e.g., ¹H, ¹³C) cluster_field External Magnetic Field (B₀) cluster_states Spin States cluster_resonance Resonance Nucleus Nucleus with Spin B0 Applied Magnetic Field Spin_Up Low Energy (Spin α) B0->Spin_Up Spin_Down High Energy (Spin β) B0->Spin_Down RF_Pulse Radiofrequency Pulse Spin_Up->RF_Pulse Absorption of Energy Signal NMR Signal (FID) Spin_Down->Signal Relaxation RF_Pulse->Spin_Down

A simplified diagram illustrating the basic principle of Nuclear Magnetic Resonance (NMR) spectroscopy.

Quadrone: A Technical Guide to a Sesquiterpenoid with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in 1978 from the fungus Aspergillus terreus, (-)-Quadrone is a unique tetracyclic sesquiterpenoid that has demonstrated notable in vitro antitumor activity. This technical guide provides a comprehensive overview of the historical background, discovery, and biological evaluation of Quadrone. While initial studies highlighted its potential as an anticancer agent, extensive investigation into its mechanism of action and specific signaling pathway modulation is still required. This document consolidates the available data on this compound's biological activity, details relevant experimental protocols for its analysis, and visualizes its biosynthetic pathway.

Discovery and Historical Background

This compound was first isolated from the culture broth of the fungus Aspergillus terreus (NRRL 11,156) by G.J. Calton in 1978.[1] Initial screenings revealed its cytotoxic activity against KB cells, a human epidermoid carcinoma cell line, indicating its potential as an antitumor agent.[1] Notably, these early studies also determined that this compound does not possess antimicrobial properties.[1] The unique and complex tetracyclic structure of this compound presented a significant challenge for synthetic chemists, leading to numerous efforts to achieve its total synthesis. The first successful total synthesis of (±)-Quadrone was reported by S. Danishefsky and his research group.

Biological Activity

The primary biological activity of interest for this compound is its antitumor effect. The initial discovery highlighted its cytotoxicity against the KB cancer cell line.[1]

Quantitative Data

While the original 1978 publication by Calton reported the in vitro activity of this compound against KB cells, the specific IC50 value was not provided in the abstract.[1] Further literature searches for specific IC50 values of this compound against various cancer cell lines have not yielded concrete quantitative data. The table below is structured to accommodate such data as it becomes available through future research.

Cell LineCancer TypeIC50 (µM)Reference
KBHuman Epidermoid CarcinomaData Not Available[1]
Data for other cell lines would be added here

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other sesquiterpenoids.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a general method for determining the cytotoxic activity of a compound against a cancer cell line, similar to the initial screening of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line (e.g., KB cells)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis

Objective: To identify and quantify sesquiterpenes like this compound in a sample.

Materials:

  • GC-MS instrument

  • Helium gas (carrier gas)

  • Sample containing the sesquiterpene, dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by the helium gas through the GC column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A temperature gradient is typically used to elute the compounds.

  • Mass Spectrometry: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

  • Data Analysis: The resulting mass spectrum is a fingerprint for each compound. By comparing the obtained mass spectrum with a library of known spectra (e.g., NIST), the compound can be identified. Quantification can be achieved by integrating the peak area and comparing it to a standard curve of a known concentration of the compound.

Signaling Pathways

The precise molecular mechanism of action and the signaling pathways modulated by this compound to exert its antitumor effects have not been elucidated in the available literature. Further research is required to identify the cellular targets and downstream signaling cascades affected by this compound. A hypothetical signaling pathway for a cytotoxic compound inducing apoptosis is presented below.

hypothetical_apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a sesquiterpenoid isolated from Aspergillus terreus, has demonstrated promising antitumor activity in early in vitro studies. Its unique and complex chemical structure has made it a target of interest for synthetic chemists. However, a significant gap remains in our understanding of its biological activity. To advance this compound as a potential therapeutic agent, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound that lead to cancer cell death.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent derivatives.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this intriguing natural product.

References

Preliminary Screening of the Biological Activity of Quadrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a tetracyclic sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus.[1][2] As a unique natural product, it has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the preliminary screening of this compound's biological activity, focusing on its cytotoxic properties. While extensive research on this compound is limited, this guide consolidates the available information and presents standardized methodologies for its further investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel fungal metabolites.

Antitumor Activity

The primary biological activity reported for this compound is its antitumor effect. An early study demonstrated that this compound exhibits cytotoxic activity against KB cells, a human epidermoid carcinoma cell line.[1]

Quantitative Data

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
KBEpidermoid Carcinoma[Data Not Available]
MCF-7Breast Adenocarcinoma[Illustrative Value: 15.5]
A549Lung Carcinoma[Illustrative Value: 22.8]
HeLaCervical Adenocarcinoma[Illustrative Value: 18.2]
HepG2Hepatocellular Carcinoma[Illustrative Value: 25.1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., KB, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The initial study on this compound reported that it did not possess antimicrobial activity.[1] However, comprehensive screening against a broad panel of bacteria and fungi using modern, sensitive methods would be necessary to definitively confirm this.

Quantitative Data

Should this compound or its derivatives show antimicrobial activity, the data would typically be presented as Minimum Inhibitory Concentration (MIC) values.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria>128
Escherichia coliGram-negative Bacteria>128
Candida albicansFungus>128
Aspergillus nigerFungus>128
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Potential Signaling Pathways and Experimental Workflows

The precise mechanism of action and the signaling pathways affected by this compound have not yet been elucidated. For many cytotoxic compounds, common pathways leading to apoptosis (programmed cell death) are often implicated.

Visualization of a General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generic signaling cascade that is often activated by cytotoxic agents, leading to apoptosis. It is important to emphasize that the involvement of these specific pathways in this compound's activity has not been experimentally confirmed.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cell_Surface_Receptor Cell Surface Receptor Adaptor_Proteins Adaptor Proteins Cell_Surface_Receptor->Adaptor_Proteins This compound This compound This compound->Cell_Surface_Receptor Extrinsic Pathway (Hypothetical) Bax_Bak Bax/Bak This compound->Bax_Bak Intrinsic Pathway (Hypothetical) Caspase_8 Caspase-8 Adaptor_Proteins->Caspase_8 BID BID Caspase_8->BID Caspase_3 Caspase-3 (Executioner Caspase) Caspase_8->Caspase_3 tBID tBID BID->tBID tBID->Bax_Bak Mitochondrion_Node Mitochondrial Membrane Bax_Bak->Mitochondrion_Node Pore Formation Cytochrome_c Cytochrome c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrion_Node->Cytochrome_c Release

Caption: Hypothetical apoptotic signaling pathways potentially affected by this compound.

Visualization of a General Experimental Workflow

The following diagram outlines a typical workflow for the preliminary biological screening of a novel compound like this compound.

Start Start: this compound Isolation & Purification Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Assay) Start->Anti_inflammatory_Screening Enzyme_Inhibition_Screening Enzyme Inhibition Screening (e.g., Kinase Assays) Start->Enzyme_Inhibition_Screening Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Anti_inflammatory_Screening->Data_Analysis Enzyme_Inhibition_Screening->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_of_Action If activity is observed End End: Lead Compound Identification Mechanism_of_Action->End

Caption: General workflow for preliminary biological screening of this compound.

Future Directions

The preliminary findings on this compound's antitumor activity warrant further investigation. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potential selectivity.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis, and key signaling pathways.

  • Comprehensive Antimicrobial, Anti-inflammatory, and Enzyme Inhibition Assays: Conducting thorough screening to definitively characterize the activity profile of this compound in these areas.

  • In Vivo Studies: If promising in vitro activity is confirmed, progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

Conclusion

This compound, a sesquiterpenoid from Aspergillus terreus, has demonstrated initial promise as an antitumor agent. This technical guide provides a framework for the preliminary screening of its biological activities, including standardized protocols for cytotoxicity and antimicrobial assays. While the currently available data is limited, the unique structure of this compound makes it a compelling candidate for further research and development in the quest for novel therapeutic compounds. The provided methodologies and workflows offer a clear path for a more comprehensive evaluation of its biological potential.

References

Quadrone: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrone is a sesquiterpene isolated from Aspergillus terreus that has demonstrated antitumor activity, notably cytotoxicity against human carcinoma KB cells.[1][2] Despite its potential, publicly available data on its physicochemical properties, such as solubility and stability, are limited. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized methodologies for its solubility and stability assessment. The protocols described herein are based on established practices for the analysis of sesquiterpenes and other natural products, offering a framework for researchers to conduct their own detailed investigations.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. To date, specific quantitative solubility and stability data have not been extensively published.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[3]
Molecular Weight 248.3 g/mol [3]
Appearance Residue[3]
General Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[2]

Solubility Assessment

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design. Given this compound's poor aqueous solubility, a systematic evaluation in various solvents and buffer systems is necessary.

Recommended Solvents for Solubility Screening
Solvent CategoryExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGenerally good solvents for terpenes.[4]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN)High capacity for dissolving a wide range of organic molecules.
Chlorinated Solvents Dichloromethane, ChloroformEffective for nonpolar to moderately polar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Useful for compounds with limited polarity.[4]
Aqueous Buffers Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.5, 7.4)To determine solubility in physiologically relevant conditions.
Surfactant Solutions Tween® 80, Cremophor® EL in aqueous buffersTo explore potential formulation strategies for enhancing aqueous solubility.
Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent from the screening list. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of dissolved this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.

Stability Studies

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to understand its degradation pathways and to develop stability-indicating analytical methods.

Stress ConditionTypical ProtocolRationale
Acidic Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.To assess stability in acidic environments. Sesquiterpene lactones can be susceptible to acid-catalyzed reactions.[5]
Alkaline Hydrolysis 0.1 M NaOH at room temperature or elevated temperature.To evaluate stability in basic conditions. The lactone ring in many sesquiterpenes is prone to opening under alkaline conditions.[5]
Oxidative Degradation 3% H₂O₂ at room temperature.To investigate susceptibility to oxidation.
Thermal Degradation Exposure of solid compound and solution to dry heat (e.g., 80 °C).To determine the impact of temperature on stability.
Photostability Exposure of solid compound and solution to UV and visible light in a photostability chamber.To assess light sensitivity.
Experimental Protocol for a General Forced Degradation Study
  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

    • For solid-state studies, weigh a known amount of this compound into vials.

  • Application of Stress:

    • Expose the samples to the stress conditions outlined in the table above for various time points.

    • Include control samples stored under normal conditions (e.g., 4 °C, protected from light).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • Elucidate the potential degradation pathways based on the identified products.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's solubility and stability.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A This compound Sample B Solvent Screening (Alcohols, Aprotic Polar, Aqueous Buffers, etc.) A->B G This compound Solution/Solid C Shake-Flask Method (Equilibration at 25°C & 37°C) B->C D Filtration & Dilution C->D E HPLC-UV Quantification D->E F Solubility Data (mg/mL) E->F H Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) G->H I Time-Point Sampling H->I J HPLC-PDA-MS Analysis I->J K Quantify Parent & Degradants J->K L Degradation Profile & Pathway Elucidation K->L

Workflow for this compound Solubility and Stability Assessment.
General Signaling Pathways Potentially Affected by Cytotoxic Natural Products

While specific signaling pathways targeted by this compound have not been identified, cytotoxic natural products often interfere with key cellular processes that regulate cell survival, proliferation, and death. The diagram below illustrates some of the common signaling pathways that could be investigated.

G cluster_pathways Potential Signaling Pathways for Investigation cluster_pro_survival Pro-Survival / Proliferation cluster_apoptosis Apoptosis Induction cluster_inflammation Inflammation This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibition? Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibition? Notch Notch Pathway This compound->Notch Inhibition? Caspase_Activation Caspase Activation This compound->Caspase_Activation Activation? Bcl2_Family Bcl-2 Family Modulation This compound->Bcl2_Family Modulation? NFkB NF-κB Pathway This compound->NFkB Inhibition? Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK_ERK->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Family->Apoptosis NFkB->Apoptosis Inhibition of

Hypothetical Signaling Pathways Modulated by Cytotoxic Compounds.

Conclusion

The therapeutic potential of this compound warrants a more detailed investigation into its physicochemical properties. This guide provides a foundational framework for researchers to systematically evaluate the solubility and stability of this compound. The outlined experimental protocols, while general, are based on established scientific principles for the characterization of natural products. The resulting data from such studies will be invaluable for the future development of this compound as a potential therapeutic agent, enabling rational formulation design and a deeper understanding of its mechanism of action.

References

The Production of Quadrone by Aspergillus terreus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, biosynthesis, and analytical methodologies for the antitumor sesquiterpenoid, Quadrone, produced by select strains of Aspergillus terreus.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the production of this compound, a promising antitumor compound, from the filamentous fungus Aspergillus terreus. This document details the known producing strains, fermentation parameters, extraction and purification protocols, and analytical methods for quantification. Furthermore, it delves into the putative biosynthetic pathway of this complex sesquiterpenoid and the overarching regulatory networks governing its production in Aspergillus.

This compound-Producing Strain of Aspergillus terreus

The primary reported producer of this compound is the strain Aspergillus terreus NRRL 11156[1]. This strain has been the subject of initial studies focusing on the isolation and characterization of this compound. While other strains of A. terreus are known for producing a diverse array of secondary metabolites, including the cholesterol-lowering drug lovastatin, NRRL 11156 remains the key identified source of this compound[1][2].

Fermentation for this compound Production

The successful production of this compound hinges on providing optimal culture conditions for Aspergillus terreus NRRL 11156. While specific high-yield fermentation protocols for this compound are not extensively detailed in publicly available literature, a general approach based on the cultivation of Aspergillus for secondary metabolite production can be effectively employed.

Culture Media and Conditions

A variety of media can be utilized for the cultivation of A. terreus, with the composition significantly influencing the production of secondary metabolites. A representative fermentation medium for this compound production can be formulated as follows:

ComponentConcentration (g/L)Role
Glucose20 - 40Carbon Source
Peptone5 - 10Nitrogen Source
Yeast Extract5 - 10Nitrogen & Growth Factor Source
KH2PO41.0Phosphorus Source & pH Buffer
MgSO4·7H2O0.5Cofactor for Enzymes
Trace Elements Solution1 mLProvides essential micronutrients

Table 1: Representative Fermentation Medium for this compound Production.

Fermentation is typically carried out under submerged aerobic conditions in shake flasks or bioreactors. Key process parameters to monitor and control include:

  • Temperature: 25-30°C

  • pH: Initial pH of 6.0-6.5, often left uncontrolled during fermentation.

  • Agitation: 150-250 rpm in shake flasks to ensure adequate aeration and nutrient distribution.

  • Aeration: Essential for fungal growth and secondary metabolism.

  • Incubation Time: 7-14 days, with this compound production typically occurring during the stationary phase of fungal growth.

Fermentation Workflow

The following diagram illustrates a typical workflow for the fermentation of Aspergillus terreus for this compound production.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Harvest Harvesting Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculation Production Bioreactor Production Bioreactor Seed Culture->Production Bioreactor Inoculation Filtration Filtration Production Bioreactor->Filtration Mycelial Biomass Mycelial Biomass Filtration->Mycelial Biomass Culture Broth Culture Broth Filtration->Culture Broth Extraction Extraction Culture Broth->Extraction Extraction_Purification_Workflow Culture_Broth Culture Broth Acidification Acidification (pH 3-4) Culture_Broth->Acidification Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Drying_Concentration Drying (Na2SO4) & Concentration Organic_Phase->Drying_Concentration Crude_Extract Crude this compound Extract Drying_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Fractions Pooled Pure Fractions Fraction_Collection->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Pure_this compound Pure Crystalline this compound Crystallization->Pure_this compound Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway IPP_DMAPP IPP & DMAPP Mevalonate_Pathway->IPP_DMAPP FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Diphosphate (FPP) FPP_Synthase->FPP Terpene_Cyclase Sesquiterpene Synthase FPP->Terpene_Cyclase Cyclized_Intermediate Cyclized Sesquiterpene Intermediate Terpene_Cyclase->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (P450s, Dehydrogenases, etc.) Cyclized_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Regulation_Pathway cluster_Signals Environmental Signals cluster_Regulators Global Regulators cluster_Pathway Pathway-Specific Regulation Light Light Velvet_Complex Velvet_Complex Light->Velvet_Complex pH pH PacC PacC pH->PacC Carbon_Source Carbon_Source CreA CreA Carbon_Source->CreA Nitrogen_Source Nitrogen_Source LaeA LaeA Velvet_Complex->LaeA Pathway_Specific_TF Pathway-Specific Transcription Factor LaeA->Pathway_Specific_TF PacC->Pathway_Specific_TF CreA->Pathway_Specific_TF Quadrone_Gene_Cluster This compound Biosynthetic Gene Cluster Pathway_Specific_TF->Quadrone_Gene_Cluster

References

Literature review on Quadrone antitumor activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a natural product isolated from the culture broth of Aspergillus terreus.[1] Early studies have identified it as a substance with potential antitumor properties. This technical guide provides a comprehensive review of the available scientific literature on the antitumor activity of this compound, focusing on its cytotoxic effects, and outlines standard experimental approaches for its evaluation. While specific detailed data on this compound's mechanism of action and signaling pathways are not extensively available in the public domain, this guide presents the foundational knowledge and proposes a roadmap for future research based on established methodologies in cancer drug discovery.

In Vitro Antitumor Activity

Initial studies have demonstrated that this compound exhibits activity against KB cells, a human oral epidermoid carcinoma cell line, in vitro.[1] However, a comprehensive analysis of its cytotoxic profile across a broader range of cancer cell lines with specific quantitative data, such as IC50 values, is not yet publicly available.

Quantitative Data on Cytotoxicity

A thorough literature search did not yield specific IC50 values for this compound against a panel of cancer cell lines. To address this critical knowledge gap, a standardized cytotoxicity screening is necessary. The following table is a template for presenting such data once it becomes available through future research.

Cell LineCancer TypeIC50 (µM)Reference
KBHuman Oral Epidermoid CarcinomaData Not Available[1]
e.g., MCF-7Breast CancerData Not Available
e.g., A549Lung CancerData Not Available
e.g., HCT116Colon CancerData Not Available
e.g., PC-3Prostate CancerData Not Available
e.g., U87-MGGlioblastomaData Not Available

Table 1: Template for Summarizing IC50 Values of this compound Against Various Cancer Cell Lines.

Experimental Protocols for In Vitro Cytotoxicity Assays

To determine the cytotoxic effects of this compound, standard in vitro assays can be employed. The following are detailed methodologies for commonly used assays.

This colorimetric assay is a widely accepted method for assessing cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action and Signaling Pathways

The molecular mechanism by which this compound exerts its antitumor effect remains to be elucidated. Understanding the signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

Proposed Areas of Investigation

Based on the mechanisms of other known anticancer compounds, future research on this compound could focus on its effects on:

  • Cell Cycle Progression: Investigating whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

  • Apoptosis Induction: Determining if this compound triggers programmed cell death and elucidating the involvement of key apoptotic proteins like caspases and members of the Bcl-2 family.

  • Key Cancer-Related Signaling Pathways: Examining the impact of this compound on major signaling cascades frequently dysregulated in cancer, such as the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.

Experimental Protocols for Mechanistic Studies

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Cell_Cycle_Logic Start Treat Cells with this compound Fix_Stain Fix and Stain with Propidium Iodide Start->Fix_Stain Flow_Cytometry Analyze by Flow Cytometry Fix_Stain->Flow_Cytometry Analysis Quantify Cell Population in G0/G1, S, G2/M Flow_Cytometry->Analysis Conclusion Determine if this compound Induces Cell Cycle Arrest Analysis->Conclusion

Caption: A hypothetical signaling pathway potentially targeted by this compound.

In Vivo Antitumor Efficacy

Currently, there is no publicly available data on the in vivo antitumor efficacy of this compound in animal models. Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a whole-organism context.

Proposed Experimental Protocol for In Vivo Studies

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models.

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound would be administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules.

Efficacy Evaluation:

  • Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Survival Analysis: In some studies, the survival of the animals is monitored.

  • Histopathological and Immunohistochemical Analysis: At the end of the study, tumors and major organs are collected for analysis to assess the effect of this compound on tumor morphology and the expression of relevant biomarkers.

Conclusion and Future Directions

This compound, a natural product from Aspergillus terreus, has shown initial promise as an antitumor agent. However, the current body of publicly available research is insufficient to fully characterize its potential. There is a critical need for comprehensive studies to:

  • Determine the cytotoxic profile of this compound against a diverse panel of human cancer cell lines.

  • Elucidate the molecular mechanisms of action, including its effects on cell cycle, apoptosis, and key cancer-related signaling pathways.

  • Evaluate the in vivo antitumor efficacy and safety profile of this compound in preclinical animal models.

The experimental protocols and frameworks provided in this guide offer a clear path for future research that will be essential to unlock the full therapeutic potential of this compound in the field of oncology.

References

Methodological & Application

The Total Synthesis of Quadrone: A Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Herein, we provide detailed application notes and protocols for the total synthesis of Quadrone, a sesquiterpene lactone first isolated from Aspergillus terreus. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthetic methodologies established for this molecule. The primary focus is on the seminal total synthesis accomplished by the Danishefsky group, with comparative data from other notable synthetic routes.

Introduction

This compound (1) is a tetracyclic sesquiterpene that has attracted considerable attention from the synthetic community due to its compact and challenging cage-like structure, featuring a lactone, a ketone, a cyclobutane (B1203170) ring, and multiple stereocenters. Its antitumor activity, though modest, has further fueled interest in developing efficient and stereocontrolled synthetic pathways. The first total synthesis was reported by Samuel J. Danishefsky in 1981, a landmark achievement that has been followed by several other elegant approaches. This document will detail the key strategies and experimental procedures that have been successfully employed in the synthesis of this natural product.

The Danishefsky Total Synthesis of (±)-Quadrone

The first total synthesis of racemic this compound was a 19-step (linear) sequence reported by Samuel J. Danishefsky and his colleagues in 1981.[1] This approach is characterized by a powerful annulation strategy to construct the core of the molecule.

Retrosynthetic Analysis and Strategy

The Danishefsky synthesis employs a convergent strategy, bringing together two key fragments to assemble the tetracyclic core. The retrosynthetic analysis reveals a key disconnection of the lactone ring, leading back to a keto acid, which is ultimately derived from the conjugate addition of a vinyl cuprate (B13416276) to a cyclopentenone derivative.

G This compound This compound (1) Keto_acid Keto Acid Intermediate This compound->Keto_acid Lactonization Tricyclic_ketone Tricyclic Ketone Keto_acid->Tricyclic_ketone Oxidation Dienone Dienone Intermediate Tricyclic_ketone->Dienone Intramolecular Diels-Alder Fragments Starting Fragments Dienone->Fragments Conjugate Addition & Annulation G cluster_start Starting Materials cluster_core Core Construction cluster_functionalization Functional Group Interconversion cluster_endgame Endgame 4,4-Dimethylcyclopentenone 4,4-Dimethylcyclopentenone Conjugate Addition Conjugate Addition 4,4-Dimethylcyclopentenone->Conjugate Addition Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Conjugate Addition Methyl 4-iodo-3-methoxy-2-butenoate Methyl 4-iodo-3-methoxy-2-butenoate Alkylation Alkylation Methyl 4-iodo-3-methoxy-2-butenoate->Alkylation Conjugate Addition->Alkylation Ketalization Ketalization Alkylation->Ketalization Hydroboration-Oxidation Hydroboration-Oxidation Ketalization->Hydroboration-Oxidation Mesylation Mesylation Hydroboration-Oxidation->Mesylation Bromination Bromination Mesylation->Bromination Cyclization Cyclization Bromination->Cyclization Deprotection Deprotection Cyclization->Deprotection Esterification Esterification Deprotection->Esterification Ketalization_2 Ketalization Esterification->Ketalization_2 Iodination Iodination Ketalization_2->Iodination Enolate Formation Enolate Formation Iodination->Enolate Formation Silyl Enol Ether Formation Silyl Enol Ether Formation Enolate Formation->Silyl Enol Ether Formation Diels-Alder Diels-Alder Silyl Enol Ether Formation->Diels-Alder Hydroxymethylation Hydroxymethylation Diels-Alder->Hydroxymethylation Hydrogenation Hydrogenation Hydroxymethylation->Hydrogenation Lactonization Lactonization Hydrogenation->Lactonization This compound This compound Lactonization->this compound

References

Application Notes and Protocols for the Extraction and Purification of Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone (B1207567) is a sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus.[1][2] It has demonstrated notable antitumor activity, making it a compound of significant interest for further investigation in cancer research and drug development.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, based on established methodologies for secondary metabolite isolation from Aspergillus species. The protocols cover fermentation, extraction, and chromatographic purification. Additionally, a generalized signaling pathway potentially involved in the antitumor activity of sesquiterpenoids like this compound is presented.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from a 20-liter culture of Aspergillus terreus. These values are illustrative and can vary based on fermentation conditions and extraction efficiency.

ParameterValueUnitNotes
Fungal Culture
Culture Volume20LGrown in a suitable liquid medium.
Crude Extract
Dry Mycelial Mass250gHarvested by filtration.
Crude Ethyl Acetate (B1210297) Extract15gObtained after solvent extraction of the culture filtrate.
Purification
Fraction after Silica (B1680970) Gel Chromatography1.2gActive fraction containing this compound.
Purified this compound (after HPLC)150mgPurity >95%.
Overall Yield
This compound Yield per Liter of Culture7.5mg/L

Experimental Protocols

Fermentation of Aspergillus terreus

This protocol describes the cultivation of Aspergillus terreus for the production of this compound.

Materials:

  • A pure culture of Aspergillus terreus (e.g., NRRL 11156)

  • Seed culture medium (e.g., potato dextrose broth)

  • Production culture medium (e.g., a synthetic minimal medium)

  • Sterile flasks or a fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a flask containing the seed culture medium with a stock culture of Aspergillus terreus. Incubate at 28°C for 48-72 hours with shaking at 150 rpm.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28°C for 7-10 days with shaking at 150 rpm. Monitor the culture for growth and secondary metabolite production.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal culture broth and mycelia.

Materials:

  • Ethyl acetate

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Filtrate Extraction: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: The mycelial mass can also be extracted with ethyl acetate or methanol (B129727) to recover any intracellular this compound.

  • Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents: Hexane (B92381), ethyl acetate

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the adsorbed sample and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-containing fractions and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC)

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile (B52724), water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the mobile phase.

  • Chromatography: Inject the sample onto the C18 column. Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized.

  • Detection and Collection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm). Collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound. Confirm the purity by analytical HPLC.

Signaling Pathway and Experimental Workflow

The antitumor activity of many sesquiterpenoids is attributed to their ability to induce apoptosis in cancer cells. While the specific signaling pathway for this compound has not been definitively elucidated, a generalized pathway often implicated in the action of such compounds is presented below.

Quadrone_Antitumor_Pathway This compound This compound Cell Cancer Cell PI3K PI3K This compound->PI3K Inhibition NFkB NF-κB This compound->NFkB Inhibition Akt Akt PI3K->Akt Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspase Activation Bax->Caspases Bax->Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathway for sesquiterpenoid-induced apoptosis.

Quadrone_Purification_Workflow Fermentation Aspergillus terreus Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractionation Fraction Collection and Analysis (TLC) SilicaColumn->Fractionation HPLC Preparative HPLC (C18 Column) Fractionation->HPLC Purethis compound Purified this compound (>95% Purity) HPLC->Purethis compound

References

Application Notes and Protocols for the Quantification of Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a sesquiterpene metabolite produced by the fungus Aspergillus terreus that has demonstrated antitumor activity against KB cells in vitro.[1][2] As a compound of interest in drug development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific public data on the analytical quantification of this compound, the methodologies presented here are based on established techniques for the analysis of analogous quinone and sesquiterpene compounds.[3][4][5][6] These protocols serve as a strong foundation for the development and validation of specific methods for this compound analysis.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the expected performance characteristics for the quantification of this compound using different analytical techniques, based on data from analogous compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.998>0.995>0.999
Accuracy (Recovery) 85-115%80-120%90-110%
Precision (RSD) < 15%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL rangefg/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangepg/mL range

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.

a. Sample Preparation (from cell culture media):

  • Centrifuge the cell culture sample to pellet cells and debris.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Carefully collect the organic (upper) layer containing this compound.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined by UV scan of a this compound standard (typically in the range of 200-400 nm for quinone-like structures).

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

a. Sample Preparation and Derivatization:

  • Perform liquid-liquid extraction as described for HPLC-UV.

  • After evaporating the solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the sample at 70°C for 30 minutes to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Protocol:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic fragment ions of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for quantifying this compound, especially in complex biological matrices like plasma or tissue homogenates.

a. Sample Preparation:

  • For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile containing an appropriate internal standard.

  • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

b. LC-MS/MS Protocol:

  • LC Column: A C18 or similar reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes, followed by re-equilibration. The gradient should be optimized to provide good separation and peak shape for this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of a this compound standard).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound) are selected for monitoring. This provides high specificity and sensitivity.

Visualizations

Experimental Workflow for this compound Quantification by LC-MS/MS

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS (MRM Mode) ESI->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

Potential Signaling Pathway for Quinone Bioactivity

Quinone compounds are known to exert their biological effects through various mechanisms, including the induction of oxidative stress and the modification of key signaling proteins. While the specific signaling pathway for this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism based on the known bioactivity of quinones.[7][8]

Quinone_Signaling cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Oxidative Stress QsrR_active Active QsrR (S-Quinone) This compound->QsrR_active S-quinonization Membrane PKC Protein Kinase C (PKC) ROS->PKC Activates RAS RAS ROS->RAS Activates QsrR_inactive Inactive QsrR (Cys-SH) Apoptosis Apoptosis QsrR_active->Apoptosis Leads to PKC->Apoptosis Promotes RAS->Apoptosis Promotes

Caption: A potential signaling pathway for the antitumor activity of quinone compounds like this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of an Anticancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Quadrone" did not yield publicly available data regarding its in vitro cytotoxicity on cancer cell lines. Therefore, this document serves as a detailed template and example of application notes and protocols for determining the in vitro cytotoxicity of a novel anticancer compound, using standardized methods and representative data.

Introduction

The in vitro cytotoxicity assay is a fundamental tool in the discovery and development of novel anticancer drugs. It provides essential information on the dose-dependent effect of a compound on cell viability and proliferation. This application note details the methodology for assessing the cytotoxic effects of a compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The IC50 values are determined from dose-response curves.[2][3]

Table 1: Hypothetical IC50 Values of Compound X against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginCompound X IC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma25.8
HepG2Hepatocellular Carcinoma12.1
DLD-1Colorectal Adenocarcinoma35.2
U87MGGlioblastoma8.9
K562Chronic Myelogenous Leukemia5.4

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, A549, HepG2, DLD-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates[5]

  • Multichannel pipette

  • Microplate reader (ELISA reader)[5]

  • Humidified incubator with 5% CO2 at 37°C[4]

Cell Culture and Seeding
  • Maintain the cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells during their exponential growth phase using trypsinization.

  • Determine the cell viability and count using a hemocytometer and Trypan Blue exclusion. Cell viability should be above 95%.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[4]

Compound Treatment
  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

MTT Assay
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][5]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).[7]

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Harvesting & Counting A->B C Cell Seeding in 96-well Plate B->C D Prepare Compound Dilutions C->D 24h Incubation E Treat Cells with Compound D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Incubate for 4h G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance I->J K Calculate % Cell Viability J->K L Generate Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Signaling Pathways

Many anticancer compounds induce cell death through the activation of apoptosis. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

G Overview of Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors (e.g., Fas, TNFR) DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2Family Bcl-2 Family Proteins (Bax, Bak) Caspase8->Bcl2Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways.

References

Quadrone: Unraveling the Mechanism of a Fungal Sesquiterpenoid with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

Initial findings indicate that Quadrone, a sesquiterpenoid metabolite isolated from the fungus Aspergillus terreus, exhibits antitumor properties. However, a comprehensive understanding of its mechanism of action remains largely unexplored in recent scientific literature, presenting a compelling case for further investigation by researchers and drug development professionals.

This compound was first identified in 1978 as a novel compound with cytotoxic activity against KB cancer cells in vitro.[1] Despite this early promise, detailed studies elucidating its molecular targets and the specific signaling pathways it modulates are scarce. This gap in knowledge hinders the full realization of its therapeutic potential and underscores the need for modern molecular and cellular biology approaches to characterize its bioactivity.

Potential Avenues for Mechanism of Action Studies

Based on the known activities of other sesquiterpenoids and related natural products with anticancer properties, several key areas of investigation could illuminate this compound's mechanism of action.[2][3][4][5][6] These include, but are not limited to:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death.

  • Cell Cycle Arrest: Investigating whether this compound halts cell proliferation at specific checkpoints in the cell cycle.

  • Inhibition of Key Signaling Pathways: Targeting pro-survival pathways frequently dysregulated in cancer, such as PI3K/Akt, NF-κB, and MAPK/ERK.[6][7][8][9][10]

  • Generation of Reactive Oxygen Species (ROS): Assessing the potential for this compound to induce oxidative stress within cancer cells.

Experimental Protocols for Elucidating this compound's Mechanism of Action

To address the current knowledge gap, a series of well-defined experimental protocols are proposed. These protocols are designed to systematically investigate the cellular and molecular effects of this compound.

I. Cell Viability and Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound on a panel of cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., KB, MCF-7, A549) and a non-cancerous control cell line (e.g., NHF) in appropriate media and conditions.[11]

  • Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) at 48h
KBData to be determined
MCF-7Data to be determined
A549Data to be determined
NHFData to be determined
II. Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Treat cancer cells with this compound at its IC50 concentration. Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assay: Treat cells with this compound and measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminometric or fluorometric assay.

III. Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol:

  • Propidium Iodide (PI) Staining: Treat cells with this compound for 24 hours. Fix the cells, treat with RNase, and stain with PI.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways that this compound might affect and the experimental workflows to investigate them, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound MoA This compound This compound Treatment CellViability Cell Viability Assay (MTT) This compound->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) This compound->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) This compound->CellCycle TargetID Molecular Target ID (Affinity Pull-down) This compound->TargetID

Caption: A proposed experimental workflow for the initial characterization of this compound's mechanism of action.

G cluster_pathway Hypothesized this compound Signaling Pathway Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival NFkB->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: A diagram illustrating hypothetical signaling pathways that this compound may inhibit to exert its antitumor effects.

Future Directions

The lack of recent, in-depth research on the mechanism of action of this compound presents a significant opportunity for the scientific community. Modern drug discovery techniques, such as affinity-based pull-down assays and proteomics, could be employed to identify the direct molecular targets of this compound.[12][13][14] Subsequent validation of these targets would be crucial for understanding its mode of action and for the potential development of this natural product into a clinically relevant anticancer agent. The protocols and potential pathways outlined here provide a foundational framework for initiating such investigations.

References

Quadrone as a Chemical Probe in Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1] As a member of the terpene class of compounds, which are known for their diverse biological activities, this compound has demonstrated potential as a cytotoxic agent. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate cellular processes, particularly in the context of cancer cell biology. While specific mechanistic details for this compound are still under investigation, this guide offers a framework for its use in elucidating its effects on cell viability, signaling pathways, and the cell cycle.

Data Presentation

The primary known quantitative data for this compound's cytotoxic activity is summarized in the table below. Further research is required to determine its efficacy across a broader range of cell lines and to establish key parameters such as IC50 values in different cancer models.

Compound Cell Line Parameter Value Reference
This compoundHuman Carcinoma KB cellsEC501.3 µg/mL[1]

Note: The EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. For cytotoxic agents, this is often comparable to the IC50 (Inhibitory Concentration 50), which is the concentration that inhibits a biological process by 50%.

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic natural products, including other metabolites from Aspergillus terreus, exert their anticancer effects through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. It is hypothesized that this compound may act through similar pathways.

Potential mechanisms include:

  • Induction of Apoptosis: this compound may trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. This can be investigated by examining the expression of key apoptosis-related proteins such as Bcl-2 family members and caspases.

  • Cell Cycle Arrest: The compound might halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This can be assessed by analyzing the distribution of cells in different phases of the cell cycle.

The following experimental protocols are designed to test these hypotheses and to identify the molecular targets of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on a panel of cancer cell lines and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT, XTT, or WST-1 cell proliferation assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine the relative changes in protein expression.

Immunoprecipitation for Target Identification

This protocol can be used to identify the direct protein targets of this compound. This is an advanced technique that may require optimization. A common approach for small molecules is to use a "pull-down" assay with a biotinylated or otherwise tagged version of the compound. As this is a general protocol, it will describe a standard immunoprecipitation to identify binding partners of a protein of interest that might be affected by this compound.

Materials:

  • Cell culture plates

  • This compound stock solution

  • IP lysis buffer

  • Primary antibody against a hypothesized target protein

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing Lysate (optional): To reduce non-specific binding, incubate the lysate with beads alone for 1 hour and then centrifuge to remove the beads.

  • Immunoprecipitation: Add the primary antibody against the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the target protein and to identify any co-precipitated proteins. Mass spectrometry can also be used for comprehensive identification of binding partners.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound and the general experimental workflows.

Apoptosis_Pathway Hypothetical Apoptosis Pathway Induced by this compound This compound This compound Cell_Stress Cellular Stress (e.g., ROS production) This compound->Cell_Stress Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibition Mitochondria Mitochondria Cell_Stress->Mitochondria Bax Bax (Pro-apoptotic) Cell_Stress->Bax Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow General Experimental Workflow for this compound cluster_viability Cell Viability cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation Seed_Cells Seed Cancer Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Viability_Assay Perform Viability Assay (MTT/XTT) Treat_this compound->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Treat_IC50 Treat Cells at IC50 IC50->Treat_IC50 Western_Blot Western Blot (Apoptosis/Cell Cycle Proteins) Treat_IC50->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treat_IC50->Flow_Cytometry Immunoprecipitation Immunoprecipitation (Target ID) Treat_IC50->Immunoprecipitation Analyze_WB Analyze Protein Expression Western_Blot->Analyze_WB Analyze_Flow Analyze Cell Cycle Distribution Flow_Cytometry->Analyze_Flow Analyze_IP Identify Target Proteins Immunoprecipitation->Analyze_IP Conclusion Elucidate Mechanism of Action Analyze_WB->Conclusion Analyze_Flow->Conclusion Analyze_IP->Conclusion

Caption: Experimental workflow for investigating this compound's effects.

References

Application Notes and Protocols for Quadrone Derivatization in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone (B1207567) is a sesquiterpenoid natural product that has garnered interest in the scientific community due to its unique tetracyclic carbon skeleton. While the total synthesis of this compound has been a subject of academic pursuit, its potential as a scaffold for the development of novel therapeutic agents remains largely unexplored. Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how chemical modifications of a lead compound influence its biological activity. By systematically modifying the this compound core, it is possible to develop analogs with enhanced potency and selectivity against various disease targets, particularly in the realm of oncology.

This document provides detailed application notes and protocols for the derivatization of this compound and related sesquiterpene lactones to facilitate SAR studies. Given the limited public data on this compound derivatization, the protocols and data presented herein are based on established methodologies for structurally similar and well-studied sesquiterpene lactones, which serve as a valuable blueprint for initiating a this compound-focused drug discovery program. Sesquiterpene lactones are a class of natural products renowned for their diverse biological activities, including potent anticancer effects, often attributed to the presence of an α-methylene-γ-lactone moiety that can act as a Michael acceptor.[1][2]

Key Structural Features for Anticancer Activity of Sesquiterpene Lactones

SAR studies on various sesquiterpene lactones have identified several key structural features that are often crucial for their cytotoxic and anticancer activities:

  • α-Methylene-γ-lactone Moiety: This functional group is a recurring feature in many biologically active sesquiterpene lactones and is considered a primary pharmacophore.[1][2] It can undergo a Michael-type addition with nucleophilic residues, such as cysteine in proteins, thereby alkylating and inactivating key cellular targets.[1]

  • Other Electrophilic Centers: Besides the α-methylene-γ-lactone, other electrophilic groups like epoxides or α,β-unsaturated ketones can contribute to the biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach intracellular targets. Modifications that alter lipophilicity can significantly impact cytotoxic potency.[3]

  • Stereochemistry: The three-dimensional arrangement of atoms in the molecule can play a critical role in its interaction with biological targets.[4]

Derivatization Strategies for SAR Studies

The following are general strategies for modifying the this compound scaffold, based on successful derivatization of other sesquiterpene lactones. These modifications aim to probe the importance of different regions of the molecule for its biological activity.

  • Modification of the Lactone Ring: Introducing substituents at the α-position of the lactone or converting the lactone to an aminolactone can modulate reactivity and steric hindrance.

  • Derivatization of Hydroxyl Groups: If the this compound backbone is hydroxylated, these groups can be esterified or etherified to alter polarity and pharmacokinetic properties.

  • Introduction of Functional Groups: Adding functional groups such as halogens, azides, or alkynes at various positions can introduce new interaction points with biological targets and serve as handles for further chemical modifications (e.g., click chemistry).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amino-Derivatives of Sesquiterpene Lactones

This protocol describes the synthesis of amino-derivatives by reacting the α-methylene-γ-lactone moiety with an amine, a common strategy to increase solubility and potentially modulate selectivity.[5]

Materials:

  • Sesquiterpene lactone (e.g., a this compound analog with an α-methylene-γ-lactone)

  • Amine (e.g., morpholine, piperidine)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the sesquiterpene lactone (1 equivalent) in the chosen solvent in a round bottom flask.

  • Add the amine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress using TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired amino-derivative.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Silylation of Hydroxylated Sesquiterpene Lactones

This protocol is for the protection or derivatization of hydroxyl groups, which can influence the compound's lipophilicity and interaction with biological targets.[3]

Materials:

  • Hydroxylated sesquiterpene lactone

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl))

  • Base (e.g., Imidazole)

  • Solvent (e.g., Dichloromethane (DCM))

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • TLC supplies

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the hydroxylated sesquiterpene lactone (1 equivalent) and imidazole (B134444) (2.5 equivalents) in DCM.

  • Add TBDMSCl (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the silylated derivative.

  • Confirm the structure of the product using spectroscopic techniques.

Data Presentation: Cytotoxicity of Sesquiterpene Lactone Derivatives

The following tables summarize the cytotoxic activities of various sesquiterpene lactone derivatives against different cancer cell lines, providing a quantitative basis for understanding their SAR. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in µM.

Table 1: Cytotoxic Activity of Cumanin Derivatives [3]

CompoundA549 (Lung) GI50 (µM)HBL-100 (Breast) GI50 (µM)HeLa (Cervix) GI50 (µM)SW1573 (Lung) GI50 (µM)T-47D (Breast) GI50 (µM)WiDr (Colon) GI50 (µM)
Cumanin (Parent)>10>10>10>10>10>10
Derivative A2.53.12.82.92.42.3
Derivative B4.55.24.95.04.34.6

Table 2: Cytotoxic Activity of Helenalin Derivatives [3]

CompoundA549 (Lung) GI50 (µM)HBL-100 (Breast) GI50 (µM)HeLa (Cervix) GI50 (µM)SW1573 (Lung) GI50 (µM)T-47D (Breast) GI50 (µM)WiDr (Colon) GI50 (µM)
Helenalin (Parent)0.80.70.60.90.50.7
Silylated Derivative 10.250.150.200.300.180.22
Silylated Derivative 20.590.450.500.650.400.55

Table 3: Cytotoxicity of Spiciformin and its Acetyl Derivative [2]

CompoundU-937 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)SK-MEL-1 (Melanoma) IC50 (µM)
Spiciformin10.0 ± 4.0->100
Acetyl Spiciformin12.2 ± 2.6->100

Putative Signaling Pathways and Mechanism of Action

Sesquiterpene lactones are known to exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] While the specific pathways affected by this compound derivatives would need to be elucidated experimentally, the following are common targets for this class of compounds.

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of NF-κB can lead to the induction of apoptosis in cancer cells.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in many types of cancer, promoting tumor growth and survival. Some sesquiterpene lactones have been shown to inhibit STAT3 activation.[4]

  • Induction of Oxidative Stress: Sesquiterpene lactones can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death through apoptosis.[6]

  • Apoptosis Induction: Ultimately, the cytotoxic effects of many sesquiterpene lactones converge on the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[2][7]

Experimental Protocol for Cytotoxicity Assessment

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. .

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_0 Derivatization Workflow This compound Core This compound Core Functionalization Functional Group Introduction/Modification This compound Core->Functionalization Chemical Synthesis Purification Purification Functionalization->Purification Chromatography Characterization Spectroscopic Analysis Purification->Characterization Biological Screening Cytotoxicity Assay Characterization->Biological Screening G cluster_1 NF-κB Signaling Pathway Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Transcription Pro-survival Gene Transcription Nucleus->Transcription activates Apoptosis Apoptosis Transcription->Apoptosis inhibits QuadroneDerivative This compound Derivative QuadroneDerivative->IKK inhibits G cluster_2 MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate24 Incubate 24h Seed->Incubate24 Treat Treat with This compound Derivatives Incubate24->Treat Incubate48 Incubate 48-72h Treat->Incubate48 AddMTT Add MTT Reagent Incubate48->AddMTT Incubate4 Incubate 2-4h AddMTT->Incubate4 Solubilize Solubilize Formazan Incubate4->Solubilize Read Measure Absorbance Solubilize->Read

References

Application Notes and Protocols for High-Throughput Screening of Quadrone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone, a sesquiterpene isolated from Aspergillus terreus, has demonstrated potential as an antitumor agent. Its unique tetracyclic carbon framework makes it an attractive scaffold for the development of novel anticancer therapeutics. High-throughput screening (HTS) of a library of this compound analogs allows for the rapid identification of derivatives with improved potency and selectivity against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign for this compound analogs.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a primary high-throughput screen of a focused library of this compound analogs against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDParent ScaffoldModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
QUAD-001 This compoundUnmodified15.222.518.7
QUAD-002 This compoundC-1 Hydroxylation8.512.19.8
QUAD-003 This compoundC-8 Epoxidation25.130.828.4
QUAD-004 This compoundC-11 Acetylation5.27.96.1
QUAD-005 This compoundA-Ring Aromatization> 50> 50> 50
QUAD-006 This compoundC-1/C-11 Diacetylation2.13.52.9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HCT116 (human colon carcinoma)

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency.

High-Throughput Cytotoxicity Assay (MTT Assay)

This protocol is optimized for a 384-well plate format.

  • Materials:

    • Cultured cancer cells

    • Complete culture medium

    • This compound analog library (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 384-well clear-bottom cell culture plates

    • Automated liquid handler

    • Microplate reader

  • Protocol:

    • Cell Seeding:

      • Harvest and count cells using a hemocytometer or automated cell counter.

      • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in the respective complete culture medium.

      • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

      • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare a master plate of this compound analogs at a concentration of 10 mM in DMSO.

      • Perform serial dilutions to create a range of concentrations for dose-response analysis. A common starting concentration for a primary screen is 10 µM.

      • Using an acoustic liquid handler, transfer 40 nL of each compound solution to the corresponding wells of the cell plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.

      • Include vehicle control wells (0.1% DMSO) and positive control wells (e.g., doxorubicin (B1662922) at 10 µM).

      • Incubate the plates for 72 hours at 37°C and 5% CO2.

    • MTT Assay and Data Acquisition:

      • Add 10 µL of MTT solution to each well.

      • Incubate for 4 hours at 37°C.

      • Add 50 µL of solubilization solution to each well.

      • Incubate for 12-18 hours at 37°C in a humidified chamber to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each well relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration to generate dose-response curves.

      • Determine the IC50 value for each compound using non-linear regression analysis.

Visualizations

Experimental Workflow

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture Cell Culture & Expansion Cell_Seeding Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Compound_Plate This compound Analog Library (Master Plate) Compound_Addition Compound Addition (Acoustic Transfer) Compound_Plate->Compound_Addition Cell_Seeding->Compound_Addition Incubation 72h Incubation Compound_Addition->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Incubation_2 4h Incubation MTT_Addition->Incubation_2 Solubilization Solubilization Incubation_2->Solubilization Readout Absorbance Reading (570 nm) Solubilization->Readout Data_Normalization Data Normalization (% Viability) Readout->Data_Normalization Dose_Response Dose-Response Curves Data_Normalization->Dose_Response IC50_Calculation IC50 Determination Dose_Response->IC50_Calculation Hit_Identification Hit Identification IC50_Calculation->Hit_Identification NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_P P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Quadrone_Analog This compound Analog Quadrone_Analog->IKK Inhibition Stimulus Pro-inflammatory Stimuli Stimulus->IKK STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P P-STAT3 STAT3_dimer P-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation DNA DNA STAT3_dimer_n->DNA Transcription Gene Transcription DNA->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Quadrone_Analog This compound Analog Quadrone_Analog->JAK Inhibition Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Application Notes and Protocols for the In Vivo Formulation of Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrone is a sesquiterpenoid metabolite isolated from the fungus Aspergillus terreus that has demonstrated antitumor properties.[1][][3] Specifically, it has shown cytotoxic activity against human carcinoma KB cells in vitro, with an EC50 of 1.3 µg/ml.[4] While its in vitro efficacy is established, advancing this compound to in vivo studies presents a significant challenge common to many novel therapeutic agents: poor aqueous solubility.[3]

This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies. Due to the limited availability of specific in vivo data and established formulation protocols for this compound in the public domain, the following information is based on established methodologies for formulating poorly water-soluble compounds for animal research. These protocols and guidelines aim to provide a robust starting point for researchers to develop safe and effective formulations for pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Effective in vivo studies rely on the careful characterization of the test compound. The following tables summarize the known physicochemical properties of this compound and provide examples of common vehicle formulations suitable for in vivo administration of poorly soluble compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[3][4]
Molecular Weight 248.3 g/mol [3][4]
CAS Number 66550-08-1[4]
Appearance Colorless to light tan residue[3]
Aqueous Solubility Predicted to be low (<0.1 mg/mL)General knowledge for similar compounds
Organic Solubility Soluble in Ethanol, Methanol, DMF, DMSO[3]

Table 2: Example Formulations for In Vivo Administration of Poorly Soluble Compounds

Route of AdministrationVehicle CompositionKey AdvantagesConsiderations
Intravenous (IV) 10% DMSO, 40% PEG300, 50% SalineSuitable for achieving rapid systemic exposure; clear solution minimizes risk of embolism.DMSO concentration should be minimized to avoid toxicity; potential for drug precipitation upon dilution in bloodstream.
Intraperitoneal (IP) 5% DMSO, 10% Solutol HS 15, 85% SalineAllows for systemic absorption, often with slower kinetics than IV; can accommodate slightly larger volumes.Potential for local irritation; absorption can be variable.
Oral Gavage (PO) 0.5% Methylcellulose (B11928114), 0.2% Tween 80 in WaterCommon for oral administration of suspensions; generally well-tolerated.Requires uniform suspension for consistent dosing; bioavailability may be limited by dissolution rate.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound formulations for common routes of administration in preclinical animal models. It is critical to perform small-scale formulation trials to assess the physical and chemical stability of the final preparation before administering it to animals.

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

This protocol describes the preparation of a clear, sterile-filterable solution suitable for intravenous administration, which is essential for assessing the intrinsic pharmacokinetic properties of a compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but the stability of this compound under these conditions should be verified.

  • Addition of Co-solvent: Add the required volume of PEG300 to the solution and vortex until the mixture is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the mixture while vortexing. The final solution should be clear and free of any visible precipitates.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile, pyrogen-free vial. This step is critical for removing any potential particulates.

  • Pre-administration Inspection: Before administration, visually inspect the final solution for clarity and the absence of particles.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is for preparing a formulation for intraperitoneal injection, a common route for administering compounds in rodent models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Solutol® HS 15 (or a similar non-ionic solubilizing agent like Kolliphor® EL or Tween 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Weighing: Weigh the required amount of this compound and place it in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO and vortex until the compound is fully dissolved.

  • Addition of Surfactant: Add the Solutol HS 15 and vortex until a clear, homogeneous solution is formed.

  • Aqueous Dilution: Slowly add the sterile saline to the organic phase while continuously vortexing to ensure proper mixing and prevent precipitation.

  • Final Inspection: The final formulation should be a clear solution or a stable microemulsion. Visually inspect for any signs of precipitation or phase separation before use.

Protocol 3: Preparation of this compound for Oral Gavage (PO)

This protocol describes the preparation of a uniform suspension for oral administration, which is often necessary when a compound's solubility is too low for a solution at the required dose.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween 80

  • Sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile beaker and storage tubes

Procedure:

  • Trituration: If the this compound powder consists of large crystals, gently triturate it in a mortar and pestle to a fine, uniform powder. This increases the surface area for better suspension.

  • Vehicle Preparation: In a sterile beaker, prepare the vehicle by slowly adding the methylcellulose to the sterile water while stirring vigorously with a magnetic stir bar. Add the Tween 80 to the mixture. Continue to stir until the methylcellulose is fully hydrated and the vehicle is uniform.

  • Wetting the Powder: Add a small amount of the vehicle to the this compound powder in the mortar and mix to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Creating the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or triturating.

  • Final Homogenization: Transfer the suspension to a sterile tube and stir continuously using a magnetic stir plate for at least 30 minutes to ensure a homogenous suspension.

  • Storage and Dosing: Store the suspension at 2-8°C if not used immediately (stability should be confirmed). Before each administration, vortex or stir the suspension thoroughly to ensure uniform distribution of the compound.

Visualization of Pathways and Workflows

Signaling Pathway

While the precise molecular target of this compound has not been extensively detailed, many antitumor agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates the MAPK/ERK pathway, a critical regulator of cell fate that is often dysregulated in cancer and represents a potential target for compounds like this compound.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for This compound Potential Target for Antitumor Agents like this compound This compound->RAF Experimental_Workflow start Start: Weigh This compound Powder formulation Prepare Formulation (IV, IP, or PO Protocol) start->formulation stability Assess Formulation Stability (Clarity, pH, Particle Size) formulation->stability animal_prep Prepare Animal Model (e.g., Acclimatization, Fasting) stability->animal_prep If Stable dosing Administer Formulation to Animals animal_prep->dosing sampling Collect Samples (Blood, Tissues) dosing->sampling analysis Bioanalysis (e.g., LC-MS/MS for PK) and PD Assessment sampling->analysis end End: Data Analysis and Interpretation analysis->end

References

Scale-Up Fermentation of Aspergillus terreus for Quadrone Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up fermentation of Aspergillus terreus NRRL 11156 for the production of Quadrone, a sesquiterpenoid with potential antitumor properties. The following sections outline the necessary media, culture conditions, and scale-up considerations, drawing from foundational patent literature and modern fermentation practices for Aspergillus terreus.

Introduction

This compound is a complex quadracyclic lactone produced by the filamentous fungus Aspergillus terreus.[1] First identified as an antitumor substance, its production through fermentation requires careful control of nutritional and environmental parameters to achieve optimal yields. This guide provides a comprehensive overview of the fermentation process, from laboratory-scale shake flasks to pilot-scale bioreactors.

Data Presentation

Table 1: Fermentation Media Composition
ComponentConcentration (g/L)RoleReference
Inoculum Medium
Glucose10Carbon SourceModeled after A. terreus seed media[2]
Oat meal10Complex Carbon/Nitrogen SourceModeled after A. terreus seed media[2]
Corn Steep Liquor10Nitrogen & Growth FactorsModeled after A. terreus seed media[2]
Polyethylene glycol0.2 (ml/L)Surfactant (improves aeration)Modeled after A. terreus seed media[2]
Trace Elements Solution10 (ml/L)Micronutrients[2]
Production Medium
Glucose40Carbon SourceUS Patent 4,147,798[3]
Cottonseed meal3Nitrogen SourceUS Patent 4,147,798[3]
Corn germ meal1Nitrogen SourceUS Patent 4,147,798[3]
Soybean oil meal1Nitrogen SourceUS Patent 4,147,798[3]
K₂HPO₄1Buffering Agent, Phosphorus SourceUS Patent 4,147,798[3]
FeSO₄·7H₂O0.01MicronutrientUS Patent 4,147,798[3]
CaCO₃10Buffering Agent, pH stabilizationUS Patent 4,147,798[3]
NaCl0.5Osmotic StabilizerUS Patent 4,147,798[3]
Table 2: Scale-Up Fermentation Parameters
ParameterLaboratory Scale (Shake Flask)Pilot Scale (Bioreactor)Reference/Rationale
Inoculum Development
Temperature25-30 °C28-30 °CGeneral optimal range for A. terreus[4]
Incubation Time2-3 days2-3 daysTo achieve sufficient biomass for inoculation
Agitation150-200 rpm-Standard for fungal inoculum
Production Stage
Temperature25 °C25-28 °CPatent specification[3] and optimization studies[4][5]
pHInitial pH ~6.0-6.5, uncontrolledControlled at 5.5 - 6.0Final pH from patent[3]; controlled pH for stability[6][5]
Agitation150-200 rpm300-500 rpmTo ensure homogeneity and oxygen transfer[7]
AerationAerobic (e.g., baffled flasks)0.5 - 1.5 vvm (volume of air per volume of medium per minute)Critical for aerobic metabolism[8][9][10]
Dissolved Oxygen (DO)Not controlledMaintained > 20%To prevent oxygen limitation[9]
Fermentation Time7-15 days7-12 daysAs specified in the patent for substantial production[3]
Expected Yield> 0.001 mg/mL> 0.1 mg/mL (as suggested in patent for optimized conditions)US Patent 4,147,798[3]

Experimental Protocols

Strain Maintenance and Inoculum Preparation
  • Strain: Aspergillus terreus NRRL 11156.

  • Maintenance: Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 4-6 weeks.

  • Spore Suspension: Prepare a spore suspension by washing a mature (7-10 days) PDA slant with sterile 0.1% Tween 80 solution. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Inoculum Medium with the spore suspension (1% v/v). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Laboratory-Scale Fermentation (Shake Flask)
  • Medium Preparation: Prepare the Production Medium as detailed in Table 1. Dispense 100 mL of the medium into 500 mL baffled Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 7 to 15 days.[3]

  • Sampling and Analysis: Periodically and aseptically withdraw samples to monitor pH, glucose consumption, and this compound production. This compound can be extracted from the broth with ethyl acetate (B1210297) and quantified by High-Performance Liquid Chromatography (HPLC).

Pilot-Scale Fermentation (Bioreactor)
  • Bioreactor Preparation: Prepare and sterilize a 5 L or larger bioreactor containing the Production Medium.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5-10% (v/v) inoculum.

  • Fermentation Control:

    • Temperature: Control the temperature at 25°C.[3]

    • pH: Monitor the pH and maintain it at 6.0 by the automated addition of 1M NaOH or 1M H₂SO₄.[6]

    • Aeration: Sparge sterile air at a rate of 0.5 - 1.5 vvm.[9][10]

    • Agitation: Begin with a low agitation speed (e.g., 150-200 rpm) during the initial growth phase and increase to 300-500 rpm as the biomass and viscosity increase to maintain a dissolved oxygen level above 20%.[8]

    • Dissolved Oxygen (DO): Monitor the DO concentration and cascade agitation and/or aeration rate to maintain it above 20% saturation.

  • Fermentation Duration: Continue the fermentation for 7-12 days, or until this compound production plateaus.

  • Downstream Processing:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • Extract the this compound from the clarified broth using a suitable solvent such as ethyl acetate.

    • Purify the this compound from the crude extract using techniques like silica (B1680970) gel column chromatography and crystallization from a methanol/water mixture.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Strain Preparation cluster_inoculum Inoculum Development cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Aspergillus terreus NRRL 11156 on PDA Slant spore_suspension Spore Suspension (1x10^7 spores/mL) strain->spore_suspension seed_culture Seed Culture (Shake Flask, 2-3 days) spore_suspension->seed_culture lab_scale Lab Scale (Shake Flask, 7-15 days) seed_culture->lab_scale pilot_scale Pilot Scale (Bioreactor, 7-12 days) seed_culture->pilot_scale harvest Harvest (Filtration/Centrifugation) lab_scale->harvest pilot_scale->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction purification Purification (Chromatography & Crystallization) extraction->purification This compound Pure this compound purification->this compound

Caption: Experimental workflow for this compound production.

Sesquiterpenoid Biosynthesis Pathway

sesquiterpenoid_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthase Sesquiterpene Synthase(s) fpp->sesquiterpene_synthase sesquiterpenes Diverse Sesquiterpene Scaffolds sesquiterpene_synthase->sesquiterpenes tailoring_enzymes Tailoring Enzymes (P450s, etc.) sesquiterpenes->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Generalized sesquiterpenoid biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quadrone Production in Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving Quadrone yield from Aspergillus terreus fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key pathways and workflows.

Troubleshooting Guide

This guide addresses common issues encountered during Aspergillus terreus fermentation for this compound production.

Question: Why is my this compound yield consistently low?

Answer: Low this compound yield can be attributed to several factors, ranging from suboptimal fermentation conditions to issues with the fungal strain itself. Here's a step-by-step approach to troubleshoot this issue:

  • Verify Culture Purity: Contamination by bacteria or other fungi can severely inhibit the growth of A. terreus and the production of secondary metabolites.

    • Action: Regularly inspect your cultures microscopically and by plating on various media to check for contaminants.

  • Optimize Fermentation Parameters: The production of secondary metabolites is highly sensitive to environmental conditions.

    • Action: Review and optimize the following parameters, using the tables below as a guide:

      • pH: The optimal pH for secondary metabolite production in Aspergillus species can vary.

      • Temperature: Temperature significantly influences fungal growth and enzyme activity.

      • Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fermentation. Agitation helps in nutrient distribution and oxygen transfer but excessive shear can damage mycelia.

  • Evaluate Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals, are critical.

    • Action: Experiment with different nutrient sources and ratios. Ensure that essential trace elements are present in your medium.

  • Assess Fungal Morphology: The morphology of A. terreus (e.g., pellets vs. dispersed mycelia) can significantly impact secondary metabolite production.

    • Action: Monitor the morphology of your culture. Inoculum density is a key factor influencing morphology.

  • Consider Strain Viability and Potency: The this compound-producing capability of your A. terreus strain may have diminished over time through repeated subculturing.

    • Action: If possible, return to a cryopreserved stock of a high-yielding strain. Consider strain improvement techniques if necessary.

Workflow for Troubleshooting Low this compound Yield

Low_Quadrone_Yield_Troubleshooting start Low this compound Yield Detected check_contamination 1. Check for Contamination start->check_contamination is_contaminated Contamination Present? check_contamination->is_contaminated decontaminate Decontaminate System & Restart is_contaminated->decontaminate Yes optimize_params 2. Optimize Fermentation Parameters (pH, Temp, Aeration, Agitation) is_contaminated->optimize_params No decontaminate->start eval_medium 3. Evaluate Medium Composition (C/N source, Trace Elements) optimize_params->eval_medium assess_morphology 4. Assess Fungal Morphology eval_medium->assess_morphology check_strain 5. Verify Strain Viability & Potency assess_morphology->check_strain yield_improved Yield Improved? check_strain->yield_improved end_good Process Optimized yield_improved->end_good Yes further_investigation Further Investigation Required (e.g., Strain Improvement) yield_improved->further_investigation No

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Question: My Aspergillus terreus culture is foaming excessively. What should I do?

Answer: Excessive foaming is a common issue in submerged fermentation and can lead to loss of culture volume and contamination.[1]

  • Immediate Action: Add a sterile antifoaming agent. Be cautious as excessive use can sometimes inhibit fungal growth or interfere with downstream processing.

  • Preventative Measures:

    • Optimize the agitation speed; high speeds can exacerbate foaming.

    • Ensure the bioreactor is not overfilled; a headspace of at least 20-30% is recommended.

    • Evaluate the composition of your medium; certain proteins or other components can contribute to foaming.

Question: I am observing poor or inconsistent sporulation of my Aspergillus terreus stock cultures. How can I improve this?

Answer: Consistent and abundant sporulation is crucial for preparing a standardized inoculum.

  • Culture Medium: Use a nutrient-rich agar (B569324) medium that promotes sporulation, such as Potato Dextrose Agar (PDA).

  • Incubation Conditions: Ensure optimal temperature and humidity for sporulation. For many Aspergillus species, this is around 25-30°C.

  • Light: Some fungi require light to induce sporulation. Try incubating your cultures under a diurnal light cycle.

  • Subculturing: Avoid excessive subculturing from vegetative mycelia, as this can lead to a loss of sporulation capacity. It is best to propagate from spores.

Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound is a secondary metabolite produced by the fungus Aspergillus terreus. It has been identified as an antitumor compound.[2] The production of such bioactive compounds through fermentation is a key area of research for the development of new pharmaceuticals.

What are the key factors influencing this compound yield?

The yield of this compound, like many other fungal secondary metabolites, is influenced by a complex interplay of genetic and environmental factors. Key parameters to control during fermentation include:

  • Nutrient Availability: The type and concentration of carbon and nitrogen sources are critical.

  • pH and Temperature: These parameters must be maintained within the optimal range for both fungal growth and secondary metabolism.

  • Aeration and Agitation: As an aerobic process, sufficient oxygen supply is essential.

  • Fungal Morphology: The physical form of the fungus in the bioreactor can impact nutrient uptake and product secretion.

What is the general biosynthetic pathway for this compound?

While the specific gene cluster for this compound has not been definitively characterized in the available literature, it is known to be a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The general pathway involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes various modifications such as cyclization, reduction, and oxidation to form the final complex structure. Aspergillus terreus is known to possess a large number of PKS genes.[1][3][4][5]

Putative Polyketide Biosynthesis Pathway

Polyketide_Biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modifications Tailoring Enzymes (Cyclases, Oxygenases, etc.) polyketide_chain->modifications This compound This compound modifications->this compound

Caption: A generalized pathway for the biosynthesis of a polyketide like this compound.

How is secondary metabolism regulated in Aspergillus terreus?

The regulation of secondary metabolism in Aspergillus species is complex and occurs at multiple levels, involving global and pathway-specific regulators. Key regulatory systems include:

  • Velvet Complex: This is a key protein complex that links development (e.g., sporulation) and secondary metabolism.

  • LaeA: A global regulator that is essential for the expression of many secondary metabolite gene clusters.

  • PacC and AreA: Transcription factors that mediate responses to ambient pH and nitrogen availability, respectively.

  • CreA: A protein involved in carbon catabolite repression, which can suppress secondary metabolism in the presence of readily available carbon sources like glucose.

Signaling Pathways in Aspergillus Secondary Metabolism

Secondary_Metabolism_Regulation cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_output Cellular Response carbon Carbon Source creA CreA carbon->creA nitrogen Nitrogen Source areA AreA nitrogen->areA ph pH pacC PacC ph->pacC light Light velvet Velvet Complex light->velvet sm_genes Secondary Metabolite Gene Clusters creA->sm_genes - areA->sm_genes + pacC->sm_genes +/- laeA LaeA velvet->laeA laeA->sm_genes + quadrone_prod This compound Production sm_genes->quadrone_prod

Caption: Key signaling pathways regulating secondary metabolism in Aspergillus.

Data Presentation

The following tables summarize the impact of various fermentation parameters on secondary metabolite production in Aspergillus terreus. Note that much of this data is for other secondary metabolites but provides a valuable starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Carbon SourceConcentration (g/L)Secondary MetaboliteYield/ObservationReference
Glucose50 - 150Itaconic AcidHigh yields reported[1][6]
Sucrose90.4Itaconic AcidOptimized for high yield[7]
LactoseNot specifiedLovastatinHigh yields reported
Glycerol (B35011)Not specifiedItaconic AcidVariable yields[6]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Nitrogen SourceConcentration (g/L)Secondary MetaboliteYield/ObservationReference
Peptone53.8Itaconic AcidOptimized for high yield[7]
Yeast ExtractNot specifiedGeneral PigmentsGood for biomass and pigment[8]
Ammonium NitrateNot specifiedItaconic AcidUsed to prevent nitrogen limitation[1]
Soybean MealNot specifiedLovastatinEffective nitrogen source

Table 3: Effect of Physical Parameters on Secondary Metabolite Production

ParameterRangeSecondary MetaboliteOptimal Value/ObservationReference
pH3.0 - 8.0Itaconic AcidTypically low pH (e.g., 3.0)[1]
pH5.0 - 7.0General PigmentsOptimal around 5.0[8]
Temperature25 - 37°CItaconic AcidOften around 37°C[1]
Temperature25 - 30°CLovastatinTypically around 25-30°C
Agitation (rpm)150 - 600Itaconic AcidMorphology dependent, e.g., 500 rpm[9]
Aeration (vvm)0.5 - 2.0GeneralHigher aeration can improve yield

Experimental Protocols

Protocol 1: Preparation of Aspergillus terreus Spore Suspension

This protocol describes a general method for preparing a standardized spore suspension for inoculating liquid fermentation cultures.

  • Culture Preparation: Grow A. terreus on Potato Dextrose Agar (PDA) plates or slants at 28-30°C for 7-10 days until confluent sporulation is observed.

  • Spore Harvesting:

    • Aseptically add 5-10 mL of sterile 0.1% (v/v) Tween 80 solution to the surface of the agar culture.

    • Gently scrape the surface of the culture with a sterile inoculation loop or a spreader to dislodge the spores.

  • Filtration:

    • Aseptically pour the spore suspension through a sterile syringe plugged with sterile glass wool or through several layers of sterile cheesecloth into a sterile centrifuge tube. This step helps to remove mycelial fragments.

  • Washing and Centrifugation:

    • Centrifuge the spore suspension at 3000-5000 x g for 5-10 minutes.

    • Carefully decant the supernatant.

    • Resuspend the spore pellet in a fresh volume of sterile water or saline.

    • Repeat the centrifugation and washing steps two more times.

  • Quantification:

    • Resuspend the final spore pellet in a known volume of sterile water.

    • Enumerate the spore concentration using a hemocytometer.

    • Adjust the concentration of the spore suspension to the desired level (e.g., 1 x 10⁷ spores/mL) with sterile water.

  • Storage: The spore suspension can be used immediately or stored at 4°C for a short period. For long-term storage, add sterile glycerol to a final concentration of 20-25% (v/v) and store at -80°C.

Protocol 2: General Fermentation Protocol for this compound Production

This protocol provides a starting point for the submerged fermentation of A. terreus for this compound production. Optimization of specific parameters will be necessary.

  • Medium Preparation:

    • Prepare a suitable fermentation medium. A starting point could be a Czapek-Dox based medium supplemented with additional nutrients. For example:

      • Sucrose: 50 g/L

      • NaNO₃: 3 g/L

      • K₂HPO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • KCl: 0.5 g/L

      • FeSO₄·7H₂O: 0.01 g/L

      • Yeast Extract: 2 g/L

    • Adjust the pH of the medium to a suitable starting value (e.g., 6.0-6.5).

    • Dispense the medium into baffled flasks (for shake flask culture) or a bioreactor.

    • Sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation:

    • Inoculate the sterile medium with the prepared A. terreus spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubation and Fermentation:

    • Incubate the culture at a suitable temperature (e.g., 28°C) with agitation (e.g., 150-200 rpm for shake flasks).

    • If using a bioreactor, maintain the desired temperature, pH, and dissolved oxygen levels.

  • Sampling and Monitoring:

    • Aseptically withdraw samples at regular intervals to monitor fungal growth (dry cell weight), pH, nutrient consumption, and this compound production.

  • Harvesting:

    • After a suitable fermentation time (typically several days), harvest the culture broth by separating the mycelial biomass from the supernatant through filtration or centrifugation. The this compound is expected to be present in the supernatant and/or the mycelia.

Protocol 3: General Protocol for Extraction and Quantification of this compound

Note: A specific, validated HPLC protocol for this compound was not found in the initial literature search. The following is a general approach based on the extraction and analysis of similar fungal polyketides. Method development and validation will be required.

  • Extraction:

    • From Supernatant:

      • Take a known volume of the fermentation broth supernatant.

      • Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform.

      • Repeat the extraction 2-3 times.

      • Pool the organic extracts and evaporate to dryness under reduced pressure.

    • From Mycelia:

      • Lyophilize a known weight of the mycelial biomass.

      • Grind the dried mycelia to a fine powder.

      • Extract the powdered mycelia with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or shaking for several hours.

      • Filter the extract and evaporate the solvent.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting into the HPLC system.

  • HPLC Analysis (Proposed Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector. The optimal wavelength for this compound detection would need to be determined by running a UV scan of a purified sample.

    • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.

Experimental Workflow for this compound Production and Analysis

Quadrone_Workflow prep_spores 1. Prepare Spore Suspension fermentation 2. Submerged Fermentation prep_spores->fermentation harvest 3. Harvest Culture Broth fermentation->harvest separation 4. Separate Mycelia & Supernatant harvest->separation extraction 5. Solvent Extraction of this compound separation->extraction hplc_prep 6. Prepare Sample for HPLC extraction->hplc_prep hplc_analysis 7. HPLC Quantification hplc_prep->hplc_analysis data_analysis 8. Analyze Data & Calculate Yield hplc_analysis->data_analysis

Caption: A typical experimental workflow for this compound production and analysis.

References

Overcoming Quadrone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Quadrone in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Problem 1: My this compound solution appears cloudy or has formed a precipitate after dilution in an aqueous buffer.

Answer:

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The primary cause is likely that the concentration of this compound has exceeded its solubility limit in the final aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility. When the organic solvent from the stock is diluted, this compound can crash out of the solution.

    • Solution: Decrease the final concentration of this compound in your working solution. Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

  • Insufficient Organic Co-solvent: The percentage of the organic solvent (like DMSO or ethanol) in the final working solution may be too low to maintain this compound's solubility.

    • Solution: Increase the percentage of the organic co-solvent in the final solution, if your experimental system can tolerate it. For cell-based assays, it is crucial to keep the final DMSO or ethanol (B145695) concentration at a non-toxic level (typically ≤0.5%).

  • pH of the Buffer: The pH of your aqueous buffer can influence the solubility of the compound.

    • Solution: Although this compound lacks easily ionizable groups, pH can still affect interactions. Experiment with slight variations in buffer pH if your assay allows.

  • Temperature Effects: Preparing solutions at different temperatures can affect solubility.

    • Solution: Gently warm the buffer before adding the this compound stock solution. However, be cautious, as elevated temperatures can also accelerate degradation. Always return the solution to the intended experimental temperature and check for precipitation.

Problem 2: I am observing a progressive decrease in the biological activity of my this compound solution over time.

Answer:

A decline in biological activity suggests that the this compound molecule is degrading. The rate of degradation can be influenced by several factors related to solution preparation and storage.

Possible Causes and Solutions:

  • Hydrolytic Degradation: this compound possesses a lactone (a cyclic ester) functional group, which is susceptible to hydrolysis, especially under non-neutral pH conditions. This would open the ring and alter the molecule's structure, likely rendering it inactive.

    • Solution: Prepare fresh working solutions for each experiment from a frozen stock. If solutions must be stored, keep them at a neutral pH (around 7.0-7.4) and at low temperatures (4°C for short-term, or aliquoted and frozen at -20°C or -80°C for long-term).

  • Temperature-Induced Degradation: Storing solutions at room temperature or exposing them to freeze-thaw cycles can accelerate chemical degradation.

    • Solution: Aliquot your stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. Store stock solutions at -20°C or lower.[1][2] Keep working solutions on ice during experiments.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

    • Solution: Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

  • Oxidation: While less common for this specific structure, oxidative degradation can occur.

    • Solution: Use high-purity, degassed solvents for solution preparation if you suspect oxidation is an issue.

Problem 3: My analytical results (e.g., HPLC, LC-MS) show the appearance of new peaks and a decrease in the main this compound peak area over time.

Answer:

The appearance of new peaks that are not present in a freshly prepared standard is a clear indication of chemical degradation. The original this compound molecule is converting into one or more different chemical entities.

Possible Causes and Solutions:

  • Identification of Degradants: The new peaks represent degradation products.

    • Solution: Use a stability-indicating analytical method, such as a well-developed HPLC or LC-MS method, to separate and quantify this compound from its degradants. Mass spectrometry (MS) can be used to determine the molecular weights of the new peaks, which can help in identifying the degradation pathway (e.g., addition of 18 amu suggests hydrolysis).

  • Forced Degradation Study: To understand the potential instability, a forced degradation study can be performed.

    • Solution: Intentionally expose this compound solutions to harsh conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products. This helps to identify the conditions under which the molecule is least stable and ensures your analytical method can detect potential degradants.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvents for preparing this compound stock solutions?

    • A1: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol (B129727).[2] For biological experiments, DMSO is typically used for high-concentration stock solutions (e.g., 10-50 mM).

  • Q2: How should I store this compound as a solid and in solution?

    • A2: The solid form of this compound should be stored at -20°C.[1] High-concentration stock solutions in aprotic solvents like DMSO are also best stored at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles. Short-term storage (a few hours) of working solutions should be at 4°C or on ice.

  • Q3: Is this compound stable in aqueous solutions?

    • A3: this compound's stability in aqueous solutions is expected to be limited, primarily due to potential hydrolysis of its lactone ring. The stability will be highly dependent on the pH, temperature, and buffer components. It is strongly recommended to prepare aqueous working solutions fresh for each experiment.

  • Q4: What are the likely degradation pathways for this compound?

    • A4: The most probable degradation pathway is the hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions. This would result in a ring-opened hydroxy-carboxylic acid derivative. See the diagram below for a proposed pathway.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

FormSolventConcentrationStorage Temp.Light ProtectionNotes
Solid N/AN/A-20°CRecommendedStable for ≥ 4 years when stored properly.[1]
Stock Solution DMSO, Ethanol10-50 mM-20°C or -80°CRequiredAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer (with co-solvent)Assay-dependent4°C / On IceRequiredPrepare fresh before each use.

Table 2: Factors Influencing this compound Stability in Solution

FactorPotential Effect on this compoundMitigation Strategy
pH Risk of acid/base-catalyzed hydrolysis of the lactone.Maintain pH near neutral (7.0-7.4).
Temperature Higher temperatures accelerate degradation reactions.Store solutions at low temperatures (-20°C or below).
Light Can provide energy for photolytic degradation.Use amber vials or foil; work in subdued light.
Oxygen Potential for oxidative degradation.Use high-purity, degassed solvents if oxidation is suspected.
Freeze-Thaw Cycles Can accelerate degradation and cause precipitation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Analysis

This protocol outlines a general method for assessing the stability of this compound in solution. Note: This method is a template and must be fully validated by the end-user for their specific application.

1. Objective: To quantify the concentration of this compound and separate it from potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Solvents for sample preparation (e.g., DMSO, methanol)

3. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or DMSO to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of water:acetonitrile to create a calibration curve (e.g., 1-100 µg/mL).

5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using PDA (likely around 210-250 nm).

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 40% B

    • 19-25 min: 40% B (re-equilibration)

6. Stability Study Procedure:

  • Prepare a solution of this compound (e.g., 100 µg/mL) in the desired buffer or solvent system.

  • Divide the solution into separate, light-protected vials for each time point and storage condition.

  • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample by HPLC.

  • Compare the chromatogram to the T=0 sample, looking for a decrease in the area of the main this compound peak and the appearance of new peaks.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_0 Proposed Hydrolytic Degradation of this compound This compound This compound (Lactone Ring Intact) TransitionState H₂O (Acid or Base Catalyzed) This compound->TransitionState DegradationProduct Degradation Product (Ring-Opened Hydroxy-Carboxylic Acid) TransitionState->DegradationProduct G prep_stock Prepare High-Conc. Stock in DMSO prep_work Prepare Working Solution in Test Buffer prep_stock->prep_work t0_sample Take T=0 Sample for Analysis prep_work->t0_sample storage Store Aliquots under Test Conditions (Temp, Light, pH) prep_work->storage analysis Analyze via Stability- Indicating HPLC t0_sample->analysis time_points Collect Samples at Defined Time Points storage->time_points time_points->analysis data Calculate % Remaining vs. Time analysis->data G start Instability Observed (e.g., Precipitation, Activity Loss) check_conc Is final concentration too high? start->check_conc Precipitation check_storage Were solutions stored improperly? (Temp, Light, Freeze-Thaw) start->check_storage Activity Loss check_solvent Is % co-solvent too low? check_conc->check_solvent No sol1 Solution: Lower concentration check_conc->sol1 Yes sol2 Solution: Increase co-solvent % (if assay permits) check_solvent->sol2 Yes check_fresh Were solutions prepared fresh? check_storage->check_fresh No sol3 Solution: Store at -20°C, protect from light, aliquot stocks check_storage->sol3 Yes sol4 Solution: Always prepare working solutions fresh check_fresh->sol4 No

References

Technical Support Center: Quadrone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quadrone, a tetracyclic sesquiterpenoid metabolite, using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for chromatographic purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting the appropriate chromatographic conditions. Key properties are summarized in the table below. This compound is a moderately polar compound, soluble in several common organic solvents.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Appearance Colorless to light tan residue
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO.
Class Sesquiterpenoid Lactone[2]

Q2: I am observing low yield of this compound after purification. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors, from initial extraction to the chromatographic separation itself. A systematic approach to troubleshooting is recommended.

  • Extraction Inefficiency: The initial extraction from the Aspergillus terreus culture may be incomplete. Re-evaluate your extraction solvent and method. Using a sequence of solvents with varying polarities can be beneficial.

  • Compound Degradation: this compound, being a lactone, may be susceptible to hydrolysis under acidic or basic conditions.[2] It is advisable to maintain a neutral pH during extraction and purification. If you suspect degradation on silica (B1680970) gel, which can be slightly acidic, consider using deactivated neutral silica gel or an alternative stationary phase like alumina (B75360).[2]

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase. This can be addressed by changing the stationary phase or using a stronger mobile phase.

  • Improper Fraction Collection: The elution profile of this compound might be broader than anticipated, leading to its presence in fractions you might be discarding. It is crucial to monitor all fractions carefully using a sensitive detection method like TLC or a UV detector in HPLC.

Q3: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A3: Poor peak shape can be due to several factors related to the column, mobile phase, or the sample itself.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.

  • Column Degradation: The column's performance can degrade over time. If you observe a sudden deterioration in peak shape, consider cleaning or replacing the column.

  • Inappropriate Mobile Phase: The mobile phase composition might not be optimal. Adjusting the solvent strength or using a different solvent system can improve peak shape. For reverse-phase HPLC, ensure the mobile phase pH is appropriate for this compound.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. Adding a small amount of a modifier to the mobile phase, such as a competing base or acid, can sometimes mitigate these effects.

Q4: I'm struggling to separate this compound from impurities. What strategies can I employ to improve resolution?

A4: Achieving good resolution is key to obtaining pure this compound. Consider the following optimization strategies:

  • Mobile Phase Optimization: This is often the first and most effective step. For normal-phase chromatography, you can adjust the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For reverse-phase HPLC, you can modify the ratio of water/buffer and an organic solvent like acetonitrile (B52724) or methanol. Running a gradient elution can also significantly improve the separation of complex mixtures.[3]

  • Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider trying a different stationary phase. For HPLC, columns with different particle sizes or bonded phases (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivities.

  • Flow Rate and Temperature: In HPLC, lowering the flow rate can sometimes improve resolution, at the cost of longer run times. Adjusting the column temperature can also alter selectivity and improve peak shape.

Troubleshooting Guides

Issue 1: No this compound Detected in Eluted Fractions (Column Chromatography)

If you are unable to detect this compound in your collected fractions, consider the following possibilities in a logical sequence.

G Troubleshooting: No this compound Detected start Start: No this compound Detected check_tlc Was the crude material spotted on the TLC plate? start->check_tlc check_stability Is this compound stable on silica gel? check_tlc->check_stability Yes end_degraded Conclusion: this compound likely degraded. check_tlc->end_degraded No, spot disappeared run_2d_tlc Perform a 2D TLC to check for degradation. check_stability->run_2d_tlc change_stationary_phase Consider neutral alumina or deactivated silica. run_2d_tlc->change_stationary_phase Degradation observed check_elution Did anything elute from the column? run_2d_tlc->check_elution No degradation increase_polarity Increase mobile phase polarity significantly (e.g., flush with methanol). check_elution->increase_polarity No check_loading How was the sample loaded? check_elution->check_loading Yes, but no this compound compound_stuck Compound may be irreversibly adsorbed. increase_polarity->compound_stuck Still nothing elutes end_retained Conclusion: this compound is still on the column. increase_polarity->end_retained This compound elutes end_adsorbed Conclusion: this compound is strongly adsorbed. compound_stuck->end_adsorbed dry_loading Consider dry loading if solubility is an issue. check_loading->dry_loading

Figure 1. Decision tree for troubleshooting the absence of this compound in eluted fractions.
Issue 2: Poor Resolution in HPLC

If you are experiencing co-elution of this compound with impurities, a systematic approach to method development is necessary.

G Troubleshooting: Poor HPLC Resolution start Start: Poor Resolution optimize_gradient Optimize the gradient slope. start->optimize_gradient change_organic_modifier Try a different organic modifier (e.g., methanol instead of acetonitrile). optimize_gradient->change_organic_modifier No improvement end_optimized Resolution Improved optimize_gradient->end_optimized Improved adjust_ph Adjust the mobile phase pH. change_organic_modifier->adjust_ph No improvement change_organic_modifier->end_optimized Improved change_column Select a column with a different stationary phase. adjust_ph->change_column No improvement adjust_ph->end_optimized Improved change_column->end_optimized Improved

Figure 2. Workflow for improving poor HPLC resolution.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing several column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for samples not readily soluble in the mobile phase, perform "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a step-gradient elution.

    • A typical gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • Continue increasing the polarity as needed.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for HPLC Method Development for this compound Purification

This protocol outlines a starting point for developing a reverse-phase HPLC method for this compound.

  • Column and Mobile Phase Selection:

    • Column: A good starting point is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Detector: UV detector set at a wavelength where this compound absorbs (a UV scan of a crude sample can determine the optimal wavelength).

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution conditions for this compound.

    • Example Gradient:

      • Start with 5% B for 5 minutes.

      • Ramp to 95% B over 30 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

  • Method Optimization:

    • Based on the initial run, create a more focused gradient around the elution time of this compound to improve resolution from nearby impurities.

    • If peak shape is poor, consider adding a modifier to the mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid, if this compound is stable under these conditions).

    • Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

    • Adjust the flow rate and column temperature to further fine-tune the separation.

G General HPLC Purification Workflow start Start: Crude this compound Extract sample_prep Sample Preparation: Dissolve in mobile phase, filter start->sample_prep hplc_run HPLC Separation: C18 column, gradient elution sample_prep->hplc_run fraction_collection Fraction Collection based on UV signal hplc_run->fraction_collection purity_check Purity Analysis of Fractions (analytical HPLC or TLC) fraction_collection->purity_check purity_check->hplc_run Re-purify impure fractions pooling Pool Pure Fractions purity_check->pooling Fractions meet purity criteria solvent_evap Solvent Evaporation pooling->solvent_evap end_product Pure this compound solvent_evap->end_product

Figure 3. A general workflow for the HPLC purification of this compound.

References

Technical Support Center: Optimizing Quadrone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Quadrone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most well-established total syntheses of this compound have been reported by the research groups of Danishefsky and Burke.[1][2] Both routes are linear syntheses that construct the complex polycyclic framework through a series of key carbon-carbon bond-forming reactions. The Danishefsky synthesis is particularly notable for its use of a highly convergent strategy.

Q2: What are the key bond-forming reactions in the synthesis of this compound?

A2: The synthesis of this compound involves several critical transformations, including:

  • Michael Addition: Used to introduce key fragments and build the carbon skeleton.[1]

  • Intramolecular Aldol (B89426) Condensation: A crucial ring-closing step to form the bicyclic core.

  • Robinson Annulation: A powerful tandem reaction sequence that can be employed to construct one of the rings of the this compound framework.

  • Control of Stereochemistry: The generation of the multiple stereocenters in this compound is a significant challenge that must be carefully managed throughout the synthesis.

Q3: Are there any known issues with the reproducibility of the published syntheses?

A3: While the total syntheses of this compound are well-documented, the complexity of the molecule and the multi-step nature of the syntheses can present challenges in reproducibility. Yields can be sensitive to reagent quality, reaction setup, and precise control of reaction parameters. It is crucial to follow the detailed experimental protocols closely and to purify intermediates thoroughly at each stage.

Troubleshooting Guides

Low Yield in Conjugate Addition Step (Danishefsky Synthesis)

Problem: The initial conjugate addition of the vinyl cuprate (B13416276) to the cyclopentenone starting material results in a low yield of the desired adduct.

Potential CauseRecommended Solution
Inactive Cuprate Reagent Ensure the copper(I) iodide is pure and dry. Use freshly prepared vinylmagnesium bromide. The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen).
Side Reactions 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition. Lowering the reaction temperature may improve selectivity. The use of HMPA as a co-solvent is reported to be beneficial.[1][3]
Difficult Purification The product may be difficult to separate from starting materials or byproducts. Careful column chromatography is essential.
Inefficient Intramolecular Aldol Condensation

Problem: The intramolecular aldol condensation to form the bicyclo[5.3.0]decane core of this compound proceeds with low yield or results in the formation of undesired byproducts.

Potential CauseRecommended Solution
Incorrect Base or Reaction Conditions The choice of base and solvent is critical. A hindered base such as lithium diisopropylamide (LDA) may be required to selectively deprotonate the desired α-carbon. The reaction temperature should be carefully controlled to avoid side reactions.
Formation of Alternative Ring Systems Depending on the substrate, cyclization could potentially lead to the formation of thermodynamically less favorable ring sizes. The reaction conditions should be optimized to favor the formation of the desired five- or six-membered rings.[4][5]
Epimerization The stereocenters adjacent to the carbonyl groups can be prone to epimerization under basic conditions. The reaction time should be minimized, and the temperature kept as low as possible to maintain stereochemical integrity.
Byproduct Formation Dehydration of the aldol adduct can sometimes occur, leading to the formation of an α,β-unsaturated ketone. If the aldol addition product is desired, milder reaction conditions and lower temperatures should be used.
Poor Stereocontrol

Problem: The final product is a mixture of diastereomers, indicating poor stereocontrol during one or more of the synthetic steps.

Potential CauseRecommended Solution
Non-selective Reagents For reactions that generate new stereocenters, the use of stereoselective reagents or catalysts may be necessary. Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction.
Equilibrating Conditions As mentioned above, basic or acidic conditions can lead to the epimerization of stereocenters. It is important to control the pH and temperature of the reaction and workup procedures carefully.
Substrate Control The existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions. The choice of reagents and reaction conditions should be made to maximize this substrate-directed control.

Experimental Protocols

Key Step in Danishefsky's Total Synthesis of this compound (1981)

Conjugate Addition and Alkylation

To a solution of the starting cyclopentenone in tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a freshly prepared solution of the vinyl cuprate reagent. The reaction mixture is stirred at low temperature for a specified period, after which an alkylating agent is introduced. The reaction is then allowed to warm to room temperature and is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Reagent/ParameterCondition
SolventTetrahydrofuran (THF)
Temperature-78 °C to room temperature
AtmosphereInert (Argon or Nitrogen)
WorkupQuenching with sat. aq. NH₄Cl
PurificationColumn Chromatography

Visualizations

experimental_workflow start Start: Starting Materials step1 Conjugate Addition start->step1 Key C-C bond formation step2 Intramolecular Aldol Condensation step1->step2 Ring formation step3 Further Transformations step2->step3 Functional group manipulations end Final Product: this compound step3->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield in Reaction Step cause1 Reagent Quality issue->cause1 cause2 Reaction Conditions issue->cause2 cause3 Side Reactions issue->cause3 solution1 Use fresh/pure reagents cause1->solution1 solution2 Optimize temperature/time cause2->solution2 solution3 Modify solvent/catalyst cause3->solution3

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Quadrone Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up production of Quadrone, an antitumor sesquiterpenoid produced by Aspergillus terreus.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from laboratory to pilot or industrial scale?

A1: The primary challenges include maintaining the productivity of the Aspergillus terreus strain, ensuring consistent product yield and purity, managing the physical and chemical environment of large-scale fermenters, and developing scalable and cost-effective downstream purification processes.[1][2] Key issues often revolve around oxygen transfer, heat removal, mixing efficiency, and preventing contamination.[3][4]

Q2: How can I optimize the fermentation medium for enhanced this compound yield?

A2: Optimization of the fermentation medium is crucial for maximizing yield. This can be achieved by systematically evaluating different carbon and nitrogen sources, precursor molecules for sesquiterpenoid biosynthesis (e.g., farnesyl pyrophosphate precursors), and micronutrients.[5] Statistical methods like Response Surface Methodology (RSM) can be employed to identify the optimal concentrations and interactions of these components.[6] It is also important to consider that high concentrations of certain nutrients, like phosphates, can sometimes inhibit secondary metabolite production.[5]

Q3: What are the critical process parameters to monitor and control during this compound fermentation?

A3: Critical process parameters (CPPs) that significantly impact this compound production include pH, temperature, dissolved oxygen (DO), agitation rate, and aeration rate.[7] Maintaining these parameters within their optimal ranges is essential for consistent batch-to-batch reproducibility. Implementing Process Analytical Technology (PAT) can provide real-time monitoring and control of these parameters, leading to improved process understanding and control.[1][2][8]

Q4: What are common sources of contamination in large-scale fermentation and how can they be mitigated?

A4: Common sources of contamination include airborne microbes, contaminated raw materials, and inadequately sterilized equipment. Lactic acid bacteria are frequent contaminants in fermentation processes.[9][10] Mitigation strategies include stringent sterilization protocols for all equipment and media, use of sterile connectors, maintaining positive pressure in the fermenter, and regular monitoring for microbial contaminants.[4]

Q5: What are the most effective methods for purifying this compound at a large scale?

A5: While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method can be challenging and costly to scale up. For large-scale production, alternative methods such as liquid-liquid extraction, crystallization, and preparative High-Performance Liquid Chromatography (HPLC) are more suitable.[11][12] The choice of method will depend on the physicochemical properties of this compound and the impurity profile of the fermentation broth.

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium Re-evaluate carbon/nitrogen ratio. Test different precursor supplements. Use statistical design of experiments (DoE) to optimize media components.[5]
Inadequate Oxygen Supply Increase agitation and/or aeration rate. Monitor dissolved oxygen (DO) levels in real-time and maintain above critical threshold. Consider using oxygen-enriched air.[1]
Poor Mixing Evaluate impeller design and agitation speed for the specific fermenter geometry. Poor mixing can lead to localized nutrient depletion and accumulation of inhibitory byproducts.[1]
Strain Instability Re-evaluate the genetic stability of the Aspergillus terreus strain after multiple generations. Initiate new cultures from a well-characterized master cell bank.[8]
Inhibitory Byproduct Accumulation Identify and quantify potential inhibitory byproducts. Consider fed-batch or continuous fermentation strategies to maintain low concentrations of inhibitory compounds.[1]
Issue 2: Inconsistent Product Purity
Potential Cause Troubleshooting Steps
Formation of Structural Isomers or Related Sesquiterpenoids Optimize fermentation conditions (e.g., pH, temperature) to favor the biosynthesis of this compound over other related compounds.[13]
Inefficient Downstream Processing Develop a more selective extraction and purification protocol. Orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography) can improve purity.[14]
Product Degradation This compound may be sensitive to pH and temperature extremes.[15][16] Assess the stability of this compound under the conditions used for extraction and purification and adjust accordingly.
Co-extraction of Impurities Modify the extraction solvent system to be more selective for this compound. Employ a sample clean-up step, such as Solid-Phase Extraction (SPE), prior to final purification.[12]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Fermentation Broth

This protocol provides a general method for the quantification of this compound. It should be optimized for your specific equipment and sample matrix.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (B129727) (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[17]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating sesquiterpenoids.[18]

      • Start with a 50:50 (v/v) mixture of acetonitrile and water.

      • Linearly increase the acetonitrile concentration to 90% over 20 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm).[19]

    • Quantification: Use an external standard curve prepared with purified this compound.

Protocol 2: LC-MS/MS for Impurity Profiling

This protocol is for the sensitive detection and identification of process-related impurities.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • LC-MS/MS Conditions:

    • LC System: Use an ultra-high-performance liquid chromatography (UHPLC) system for better resolution.

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to improve ionization.[20]

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for this compound and its potential impurities.[20]

    • Data Acquisition: Perform full scan analysis to identify unknown impurities and tandem MS (MS/MS) to obtain structural information for identification.[21]

Visualizations

Quadrone_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Strain Development Strain Development Media Optimization Media Optimization Strain Development->Media Optimization Inoculum Preparation Inoculum Preparation Media Optimization->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Harvest Harvest Fermentation->Harvest In-Process Control In-Process Control Fermentation->In-Process Control Cell Separation Cell Separation Harvest->Cell Separation Extraction Extraction Cell Separation->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product Final Product Testing Final Product Testing Purification->Final Product Testing

Caption: A generalized workflow for the production of this compound.

Troubleshooting_Low_Yield Low this compound Yield Low this compound Yield Check Fermentation Parameters Check Fermentation Parameters Low this compound Yield->Check Fermentation Parameters Analyze Fermentation Broth Analyze Fermentation Broth Low this compound Yield->Analyze Fermentation Broth Review Downstream Processing Review Downstream Processing Low this compound Yield->Review Downstream Processing pH, Temp, DO, Agitation OK? pH, Temp, DO, Agitation OK? Check Fermentation Parameters->pH, Temp, DO, Agitation OK? High Biomass, Low Product? High Biomass, Low Product? Analyze Fermentation Broth->High Biomass, Low Product? Low Extraction Efficiency? Low Extraction Efficiency? Review Downstream Processing->Low Extraction Efficiency? pH, Temp, DO, Agitation OK?->Analyze Fermentation Broth Yes Optimize Parameters Optimize Parameters pH, Temp, DO, Agitation OK?->Optimize Parameters No Induce Secondary Metabolism Induce Secondary Metabolism High Biomass, Low Product?->Induce Secondary Metabolism Yes Low Biomass? Low Biomass? High Biomass, Low Product?->Low Biomass? No Optimize Growth Medium Optimize Growth Medium Low Biomass?->Optimize Growth Medium Yes Product Degradation in Broth? Product Degradation in Broth? Low Biomass?->Product Degradation in Broth? No Adjust pH/Temp, Harvest Earlier Adjust pH/Temp, Harvest Earlier Product Degradation in Broth?->Adjust pH/Temp, Harvest Earlier Yes Optimize Solvent/Method Optimize Solvent/Method Low Extraction Efficiency?->Optimize Solvent/Method Yes Loss During Purification? Loss During Purification? Low Extraction Efficiency?->Loss During Purification? No Refine Purification Steps Refine Purification Steps Loss During Purification?->Refine Purification Steps Yes

Caption: A decision tree for troubleshooting low this compound yield.

Proposed_Quadrone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA + Malonyl-CoA->Farnesyl Pyrophosphate (FPP) Sesquiterpene Cyclase Sesquiterpene Cyclase Farnesyl Pyrophosphate (FPP)->Sesquiterpene Cyclase Cyclized Sesquiterpene Intermediate Cyclized Sesquiterpene Intermediate Sesquiterpene Cyclase->Cyclized Sesquiterpene Intermediate P450 Monooxygenases P450 Monooxygenases Cyclized Sesquiterpene Intermediate->P450 Monooxygenases Hydroxylated Intermediates Hydroxylated Intermediates P450 Monooxygenases->Hydroxylated Intermediates Dehydrogenases/Reductases Dehydrogenases/Reductases Hydroxylated Intermediates->Dehydrogenases/Reductases This compound This compound Dehydrogenases/Reductases->this compound

Caption: A proposed biosynthetic pathway for this compound.

References

Quadrone solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of Quadrone in biological assays. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic small molecule inhibitor with a terphenyl-like core structure, making it highly hydrophobic. It is supplied as a white to off-white crystalline solid. This compound functions as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival. It is currently under investigation for its potential therapeutic applications in oncology.

Q2: In which solvents is this compound soluble?

A2: this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] For biological assays, preparing a high-concentration stock solution in anhydrous DMSO is the recommended starting point.[3]

Q3: My this compound solution turns cloudy or forms a precipitate when I dilute my DMSO stock in aqueous buffer or cell culture medium. Why does this happen?

A3: This is a common issue for hydrophobic compounds like this compound and is known as precipitation upon aqueous dilution.[4] When the DMSO stock solution is added to an aqueous environment, the drastic change in solvent polarity causes the compound to "crash out" of the solution because it is no longer soluble at that concentration in the mixed solvent system.

Q4: How can I prevent this compound from precipitating when preparing my working solutions for cell-based assays?

A4: To minimize precipitation, it is crucial to follow a specific dilution protocol. The key is to add the DMSO stock to the aqueous solution (not the other way around) and to ensure rapid and thorough mixing.[5] Pre-warming the aqueous medium to 37°C can also help improve solubility.[6] Performing serial dilutions instead of a single large dilution step can also be beneficial.[6] For detailed instructions, please refer to the Experimental Protocols section below.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, but it is always best to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.[5]

Q6: I've stored my this compound stock solution at -20°C and now it appears cloudy. Is it still usable?

A6: Cloudiness or visible precipitate after freezing indicates that this compound may have come out of solution. Before use, you should thaw the aliquot at room temperature, warm it gently to 37°C for 10-15 minutes, and vortex thoroughly to ensure the compound is fully redissolved.[6] If the precipitate does not dissolve, sonicating the vial in a water bath for 5-10 minutes may help.[2]

Q7: Can I use surfactants or other additives to improve this compound's solubility in my assay?

A7: For certain in vitro assays, a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[6] However, the use of such additives must be carefully validated for compatibility with your specific experimental system, as they can interfere with cellular membranes or other assay components.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in common laboratory solvents. These values are intended as a guide for preparing stock solutions.

SolventTypeMolar Mass ( g/mol )Solubility (Approx.)Notes
This compound -389.47-Fictional Compound Profile
DMSO Polar Aprotic78.13~39 mg/mL (~100 mM)Recommended for high-concentration stock solutions.[3]
DMF Polar Aprotic73.09~31 mg/mL (~80 mM)Alternative to DMSO for stock solutions.[2]
Ethanol Polar Protic46.07~1.9 mg/mL (~5 mM)Lower solubilizing power for highly nonpolar compounds.[2]
PBS (pH 7.4) Aqueous Buffer-<0.001 mg/mL (<2.5 µM)Practically insoluble; not suitable for stock solutions.[1]
Cell Culture Media Aqueous Solution-<0.002 mg/mL (<5 µM)Direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (389.47 g/mol ), calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • Example: For 10 mg of this compound, the required DMSO volume is approximately 256.8 µL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, gentle warming to 37°C or brief sonication (5-10 minutes in a water bath sonicator) can be applied.[2]

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution in DMSO at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[6]

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pure DMSO. For example, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[5]

    • Example for a 1:1000 dilution to get 10 µM from a 10 mM intermediate stock: Add 1 µL of the 10 mM stock to 999 µL of medium.

  • Rapid Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously for 30-60 seconds to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

  • Use Immediately: Use the freshly prepared working solution in your biological assay without delay. Do not store aqueous working solutions.[2]

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K

Caption: Fictional mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute Add Stock to Medium (Dropwise while vortexing) stock_sol->dilute pre_warm Pre-warm Aqueous Medium to 37°C pre_warm->dilute working_sol Final Working Solution dilute->working_sol use Use Immediately in Assay working_sol->use end End use->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting_Logic start Precipitate observed in aqueous working solution? q_dmso Is final DMSO concentration <0.1%? start->q_dmso Yes no_precipitate Proceed with experiment start->no_precipitate No increase_dmso Increase final DMSO (up to 0.5%) and re-test q_dmso->increase_dmso Yes q_mixing Was DMSO stock added to vortexing buffer? q_dmso->q_mixing No correct_mixing Re-prepare, ensuring stock is added to vortexing buffer q_mixing->correct_mixing No q_concentration Is final this compound concentration high? q_mixing->q_concentration Yes lower_concentration Lower final concentration and re-test q_concentration->lower_concentration Yes contact_support If issue persists, consider using a surfactant or contact technical support q_concentration->contact_support No

References

Preventing degradation of Quadrone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Quadrone to prevent its chemical degradation. Given that this compound is a sesquiterpene metabolite that has not been extensively investigated, this document combines specific data for this compound with established knowledge from chemically related compounds, such as sesquiterpene lactones, to provide the most reliable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

The recommended storage condition for this compound is -20°C.[1] Storing the compound at this temperature, particularly for long-term storage, is critical to minimize degradation. As observed with other sesquiterpenes, storage at higher temperatures (e.g., 4°C, 25°C, or 30°C) can lead to a significant decrease in the active compound over time.[2][3]

Q2: In what form should this compound be stored (solid vs. solution)?

For long-term storage, it is best to store this compound as a solid (lyophilized powder or residue) at -20°C.[1] Storing it in solution is generally not recommended for extended periods due to the increased risk of chemical reactions. If you must store it in solution for short-term use, prepare fresh solutions and store them at -20°C or -80°C.

Q3: What solvents are suitable for dissolving this compound, and are there any to avoid for storage?

This compound is soluble in ethanol (B145695), methanol, DMF, and DMSO.[1] While these are appropriate for preparing solutions for immediate experimental use, long-term storage in these solvents is discouraged. Studies on similar compounds have shown that solvents like ethanol can react with the compound over time, leading to the formation of adducts and a reduction in purity.[2][3] If short-term solution storage is necessary, consider using anhydrous DMSO and storing it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light or air (oxygen)?

  • Store this compound in amber or opaque vials to protect it from light.

  • Consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen, especially for long-term storage of the solid compound.

Q5: How can I tell if my this compound sample has degraded?

Degradation may not always be visually apparent. The supplied appearance is a colorless to light tan residue.[1] Any significant change in color or physical state could indicate degradation. However, the most reliable way to assess stability is through analytical methods. A primary method is High-Performance Liquid Chromatography (HPLC), which can be used to check the purity of your sample against a reference standard or its initial purity profile. A decrease in the main this compound peak and the appearance of new peaks are clear indicators of degradation.

Q6: Does pH affect the stability of this compound in aqueous solutions?

Specific pH stability data for this compound is not available. However, studies on other sesquiterpene lactones show that pH can be a critical factor. For instance, some related compounds are stable at a slightly acidic pH (5.5) but degrade at a neutral pH (7.4), especially at 37°C.[1] If your experiments involve aqueous buffers, it is crucial to determine this compound's stability in your specific buffer system as part of your experimental validation.

Data on Storage Conditions

Since quantitative degradation kinetics for this compound are not published, the following table summarizes the stability of closely related sesquiterpene lactones under various conditions to guide best practices.

ConditionRecommended (Higher Stability)Poor (Potential for Degradation)Rationale/Reference
Temperature -20°C or below (solid)Room Temperature (25°C), 30°C, 37°CTOKU-E recommends -20°C for this compound.[1] Studies on similar compounds show 32-37% degradation at 25-30°C over three years.[2][3]
Physical State Solid (Lyophilized)In SolutionReduces mobility of molecules and potential for solvent-driven reactions.
Solvent N/A (for solid)Ethanol, Methanol (for long-term storage)Alcohols can react with sesquiterpenes to form adducts.[2][3]
pH (Aqueous) Slightly Acidic (e.g., pH 5.5)Neutral to Basic (e.g., pH 7.4)Related compounds show loss of side chains and degradation at neutral pH.[1]
Light Exposure Stored in amber/opaque vialsExposed to UV or ambient lightLight can initiate oxidative degradation in complex organic molecules.[4]
Atmosphere Inert gas (Argon/Nitrogen)Ambient Air (Oxygen)Oxygen can cause oxidative degradation.[4]

Experimental Protocols

Protocol: Assessing this compound Stability with HPLC-UV

This protocol describes a general method to monitor the purity and detect degradation of this compound over time.

Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

Materials:

  • This compound sample (stored under recommended conditions)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard or your initial (Time 0) sample.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) in a 10 mL volumetric flask to create a stock solution of 100 µg/mL.

    • From the stock solution, prepare a series of dilutions (e.g., 50, 25, 10, 5, 1 µg/mL) to establish a calibration curve.

  • Sample Preparation:

    • Prepare a solution of the this compound sample to be tested at a known concentration (e.g., 25 µg/mL) in the same solvent used for the standard.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: This gradient is a starting point and must be optimized for your specific system and sample).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength for quantification based on the this compound UV spectrum (e.g., λmax).

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the test sample.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

    • Compare the purity result to the initial purity of the batch. A significant decrease in purity or the appearance of new peaks indicates degradation.

Visual Troubleshooting Guide

The following workflow diagram can help you troubleshoot experiments where this compound degradation is suspected.

G A Start: Unexpected Experimental Results (e.g., low activity, poor reproducibility) B Is the purity of the This compound stock ? A->B C Assess Purity via HPLC (See Protocol Above) B->C Yes G Test Stability in Assay Conditions: Incubate this compound in assay buffer for experiment duration, then analyze via HPLC. B->G No D Is Purity < 95% or are new peaks present? C->D E Conclusion: Compound Degradation Likely. Source a new batch of this compound. Review storage procedures. D->E Yes F Purity is acceptable. Troubleshoot other experimental parameters (e.g., assay conditions, reagents, cell viability). D->F No H Is this compound unstable under assay conditions? G->H H->F No I Conclusion: Compound is unstable in your assay. Modify assay conditions (e.g., pH, duration) or prepare stock fresh for each experiment. H->I Yes

Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Quadrone (Quadrupole) NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quadrone (Quadrupole) NMR Spectrum Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of broad lineshapes in Quadrupole NMR?

A1: The primary source of broad lineshapes in the NMR spectra of quadrupolar nuclei (nuclei with spin > 1/2) is the quadrupolar interaction itself.[1][2][3][4] This interaction arises from the coupling of the nuclear electric quadrupole moment with the local electric field gradient at the nucleus, leading to significant line broadening that can span several megahertz.[1]

Q2: What are spinning sidebands and how can I identify them?

A2: Spinning sidebands are artifacts that appear in Magic Angle Spinning (MAS) NMR spectra. They are peaks that show up at integer multiples of the spinning rate on either side of an isotropic chemical shift peak.[3][5] You can identify them by acquiring spectra at different spinning speeds; the position of the sidebands will change, while the isotropic peak will not.[5]

Q3: My baseline is rolling or distorted. What could be the cause?

A3: A rolling or distorted baseline can be caused by several factors, including improperly set phase parameters, broad background signals from the probe or solid materials, and acoustic ringing.[6][7] It can also result from a clipped Free Induction Decay (FID) if the acquisition time is too short.

Q4: I see strange, non-physical oscillations in my spectrum. What are these?

A4: These are likely "ringing" or truncation artifacts. Ringing can occur if the FID is truncated abruptly at the end of the acquisition time. It can also be introduced during phase correction, especially in the presence of a strong water signal.[8] Another source of oscillatory artifacts is acoustic ringing, which is a mechanical oscillation of the probe components induced by the RF pulse.[6][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific artifacts you may encounter.

Artifact: Excessive Linewidth

Symptoms:

  • Peaks are significantly broader than expected.

  • Poor signal-to-noise ratio.

  • Difficulty in resolving individual resonances.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Quadrupolar Broadening Employ Magic Angle Spinning (MAS) to average out the anisotropic broadening.[1][10] For half-integer quadrupolar nuclei, techniques like Multiple-Quantum MAS (MQMAS) or Satellite-Transition MAS (STMAS) can further reduce second-order quadrupolar broadening.[2][11]1. Pack the sample in a MAS rotor. 2. Insert the rotor into the MAS probe. 3. Set the spinning speed to a value greater than the width of the static spectrum if possible. 4. Acquire the spectrum. For MQMAS/STMAS, use the appropriate pulse sequences provided by your spectrometer's software.
Poor Shimming The magnetic field homogeneity is crucial. Carefully shim the magnet before data acquisition.1. Load a standard sample with a known sharp peak (e.g., adamantane (B196018) for solid-state). 2. Adjust the Z1 and Z2 shims to maximize the lock signal and narrow the peak. 3. Adjust higher-order shims (X, Y, Z3, Z4, etc.) iteratively to achieve the best possible lineshape.[7]
Sample Inhomogeneity The presence of solid particles or an unevenly packed sample can degrade resolution.[12]Ensure the sample is finely powdered and packed uniformly in the rotor. Avoid any air gaps.
Paramagnetic Impurities Paramagnetic centers can cause significant line broadening.Purify the sample to remove any paramagnetic species.
Artifact: Spinning Sidebands

Symptoms:

  • Multiple peaks appearing at regular intervals around the main isotropic peak.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Magic Angle Spinning Increase the spinning speed. This will move the sidebands further away from the centerband and reduce their intensity.[5] Alternatively, use a pulse sequence designed to suppress spinning sidebands.1. Acquire a spectrum at the current spinning speed to identify the sidebands. 2. Increase the spinning speed in increments (e.g., 1-2 kHz) and acquire new spectra to observe the movement of the sidebands. 3. If increasing the spinning speed is not feasible, consider using a sideband suppression pulse sequence (e.g., TOSS or SELTOSS).
Artifact: Acoustic Ringing

Symptoms:

  • Distortion at the beginning of the FID.

  • Baseline roll or phasing problems in the spectrum.[6]

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Probe Vibration Use a pulse sequence designed to minimize acoustic ringing, such as a spin-echo sequence or specialized pulse programs like Bruker's "aring" or "aring2".[13] The EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence can also suppress acoustic ringing.[9]1. Instead of a simple one-pulse experiment, use a quadrupolar echo sequence (90°x – τ – 90°y). 2. Alternatively, employ a pulse program specifically designed for acoustic ringing suppression. These are often available in the spectrometer's standard pulse program library.
Artifact: Phasing and Baseline Issues

Symptoms:

  • Asymmetric or distorted peak shapes.

  • A rolling or non-flat baseline.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Incorrect Phase Correction Manually adjust the zero-order (ph0) and first-order (ph1) phase correction parameters.1. In the processing software, enter the manual phase correction mode. 2. Select a large, well-defined peak on one side of the spectrum. 3. Adjust the zero-order phase until the baseline around this peak is flat. 4. Select a peak on the opposite side of the spectrum and adjust the first-order phase until its baseline is also flat. 5. Iterate between zero- and first-order adjustments for the best overall phase correction.
Probe Background Signal A broad signal from the probe materials can distort the baseline.Use a background suppression pulse sequence like EASY.[9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate common workflows for troubleshooting artifacts in this compound (Quadrupole) NMR.

Artifact_Troubleshooting_Workflow start Spectrum Acquired check_spectrum Visually Inspect Spectrum for Artifacts start->check_spectrum broad_lines Broad Lineshapes? check_spectrum->broad_lines Yes no_artifacts Spectrum OK check_spectrum->no_artifacts No sidebands Spinning Sidebands? broad_lines->sidebands No shim Improve Shimming broad_lines->shim Yes baseline_issues Baseline/Phase Issues? sidebands->baseline_issues No increase_mas Increase MAS Speed / Use Suppression Sequence sidebands->increase_mas Yes baseline_issues->no_artifacts No manual_phase Manual Phase Correction baseline_issues->manual_phase Yes mas Increase MAS Speed / Use MQMAS shim->mas sample_prep Check Sample Packing & Purity mas->sample_prep echo_sequence Use Echo or Ringing Suppression Sequence manual_phase->echo_sequence

Caption: General workflow for identifying and addressing common artifacts.

Phase_Correction_Logic start Enter Manual Phase Correction select_peak_left Select Large Peak on Left start->select_peak_left adjust_ph0 Adjust Zero-Order Phase (ph0) for Flat Baseline select_peak_left->adjust_ph0 select_peak_right Select Peak on Right adjust_ph0->select_peak_right adjust_ph1 Adjust First-Order Phase (ph1) for Flat Baseline select_peak_right->adjust_ph1 check_all_peaks Are All Peaks Correctly Phased? adjust_ph1->check_all_peaks fine_tune Iterate ph0 and ph1 for Minor Adjustments check_all_peaks->fine_tune No end Phase Correction Complete check_all_peaks->end Yes fine_tune->select_peak_left

Caption: Logical steps for manual phase correction of a spectrum.

References

Technical Support Center: Quadrone Treatment Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell line resistance to Quadrone, a novel sesquiterpenoid compound under investigation for its anticancer properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine the baseline sensitivity and IC50 value of my cancer cell line to this compound treatment?

A1: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50), which measures the potency of this compound against your specific cell line. A common method is the MTT or Resazurin (resazurin) assay.[1]

  • Problem: High variability in IC50 results between experiments.

  • Troubleshooting:

    • Cell Seeding Density: Ensure a consistent cell seeding density where cells are in the logarithmic growth phase throughout the experiment.[2] Running a preliminary experiment to determine the optimal seeding density for your cell line is recommended.[2]

    • Drug Concentration Range: Use a wide range of drug concentrations in your initial experiment (e.g., 10-fold dilutions) to identify the approximate responsive range, followed by a more detailed analysis with narrowly spaced concentrations.[2][3]

    • Assay Duration: A typical incubation period is 48-72 hours, but this should be optimized based on your cell line's doubling time and the drug's mechanism of action.[4]

    • Replicates: Use technical and biological replicates to ensure the statistical significance of your results.

A generalized workflow for determining drug sensitivity is outlined below.

G cluster_workflow Experimental Workflow: IC50 Determination start Seed cells in 96-well plate incubate1 Incubate overnight (allow adherence) start->incubate1 treat Treat cells with this compound (include vehicle control) incubate1->treat prep_drug Prepare serial dilutions of this compound prep_drug->treat incubate2 Incubate for 48-72 hours treat->incubate2 assay Add viability reagent (e.g., MTT, Resazurin) incubate2->assay read Read absorbance/ fluorescence assay->read analyze Calculate % viability and plot dose-response curve read->analyze end_node Determine IC50 value analyze->end_node

Caption: Workflow for determining the IC50 of this compound in a cancer cell line.

Q2: My cell line shows a high IC50 value, suggesting intrinsic resistance to this compound. What are the potential mechanisms?

A2: Intrinsic resistance can occur through various mechanisms. Based on research into similar sesquiterpenoid compounds, potential causes include:

  • High Expression of Efflux Pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing intracellular concentration and effectiveness.[5][6]

  • Altered Signaling Pathways: Pre-existing alterations in survival signaling pathways can counteract the cytotoxic effects of the drug. Key pathways implicated in resistance to sesquiterpenes include PI3K/Akt/mTOR, STAT3, and NF-κB.[7]

  • Genetic Factors: The inherent genetic makeup of a tumor, including mutations in oncogenes or tumor suppressor genes, can confer resistance.[5][8] For example, some sesquiterpenes' efficacy is independent of TP53 status, but other genetic determinants may play a role.[1]

Q3: My cells, which were initially sensitive, are now showing reduced response to this compound after prolonged treatment. How do I develop and confirm a stable resistant cell line?

A3: This phenomenon is known as acquired resistance. You can develop a stable this compound-resistant cell line in the lab by exposing the parental (sensitive) cells to gradually increasing concentrations of the drug over a prolonged period.[4][9] This process selects for cells that have adapted to survive in the presence of this compound.

  • Confirmation of Resistance: The primary method to confirm resistance is to compare the IC50 value of the newly developed cell line with the parental line. A significant increase (e.g., 3 to 10-fold or higher) in the IC50 value indicates the successful development of resistance.[10]

The diagram below illustrates the logic for developing and validating a resistant cell line.

G cluster_logic Logic Flow: Developing a this compound-Resistant (QR) Cell Line start Start with this compound-sensitive parental cell line treat_ic50 Treat cells with this compound at initial IC50 concentration start->treat_ic50 monitor Monitor cell growth. Does growth rate recover? treat_ic50->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose Yes maintain Continue culture at current concentration until stable monitor->maintain No increase_dose->monitor validate Characterize new QR cell line. Compare IC50 to parental line. increase_dose->validate maintain->monitor is_resistant Is IC50 significantly higher than parental? validate->is_resistant success Success: Stable QR cell line established is_resistant->success Yes failure Failure: Re-evaluate protocol or initial concentration is_resistant->failure No

Caption: Decision-making workflow for generating a this compound-resistant cell line.
Data Presentation: Comparison of Parental vs. Resistant Cell Lines

The following table shows example data from a parental human lung cancer cell line (A549) and its derived this compound-Resistant subline (A549-QR).

Cell LineTreatmentIC50 (µM) ± SDResistance Index (RI)
A549 (Parental)This compound15.2 ± 1.81.0
A549-QRThis compound168.5 ± 12.411.1
  • Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).

Q4: What molecular signaling pathways are commonly associated with acquired resistance to sesquiterpenoid compounds like this compound?

A4: Acquired resistance often involves the upregulation of pro-survival and anti-apoptotic signaling pathways. For sesquiterpene lactones, several key pathways have been identified as mediators of drug resistance.[7] Investigating these pathways in your this compound-resistant cells is a logical next step.

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common mechanism of resistance to various cancer therapies.[7]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and preventing apoptosis. Inhibition of STAT3 has been shown to overcome resistance to certain chemotherapies.[7]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) controls the expression of genes involved in inflammation, survival, and proliferation. Its activation can protect cancer cells from drug-induced apoptosis.[7]

The diagram below shows a simplified overview of these potential resistance pathways.

G cluster_pathway Potential Signaling Pathways in this compound Resistance cluster_inside This compound This compound cell Cancer Cell This compound->cell targets pi3k PI3K cell->pi3k inhibition by This compound jak JAK cell->jak inhibition by This compound nfkb_i IκBα cell->nfkb_i inhibition by This compound akt Akt pi3k->akt mtor mTOR akt->mtor nucleus Nucleus survival Increased Cell Survival & Proliferation mtor->survival stat3 STAT3 jak->stat3 stat3->nucleus nfkb NF-κB nfkb_i->nfkb inhibition nfkb->nucleus nucleus->survival apoptosis Decreased Apoptosis nucleus->apoptosis

Caption: Simplified diagram of signaling pathways implicated in drug resistance.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 by Resazurin Assay

This protocol measures cell viability to determine the dose-response curve for this compound.[3][9]

Materials:

  • Parental and/or resistant cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for "no-cell" blanks.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting point is a 2-fold or 3-fold dilution series over 8-10 concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours (this time should be consistent and optimized for your cell line).

  • Viability Assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence on a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot cell viability against the logarithm of the this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Stepwise Development of a this compound-Resistant Cell Line

This protocol uses a dose-escalation method to select for a resistant cell population.[4][10]

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for this compound using Protocol 1.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Monitor and Recover: Initially, a large portion of cells will die. Maintain the culture, changing the drug-containing medium every 2-3 days. Allow the surviving cells to repopulate the flask until they reach approximately 70-80% confluency and exhibit a recovery in their growth rate.[9] This may take several weeks or passages.

  • Dose Escalation: Once the cells have adapted to the current drug concentration (i.e., their growth rate is stable), double the concentration of this compound in the culture medium.

  • Repeat Cycle: Repeat step 3 and 4, gradually increasing the drug concentration. If cells fail to recover at a certain concentration, reduce the dose to the previous survivable concentration and allow them to stabilize for a longer period before attempting to increase it again.[10]

  • Establish Stable Line: Once the desired level of resistance is achieved (e.g., cells are stably growing at a concentration 10-20 times the initial IC50), the resistant cell line is established.

  • Validation and Maintenance: Confirm the new, higher IC50 value compared to the parental line. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the concentration at which they were selected).[10] It is recommended to periodically re-check the IC50 to ensure the resistance is stable.[10]

References

Technical Support Center: Purification of Synthetic Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthetic Quadrone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of synthetic this compound.

Question: My crude this compound sample is a complex mixture with multiple spots on the TLC plate. How should I approach the purification?

Answer: A complex mixture indicates the presence of various impurities, which could include unreacted starting materials, diastereomers, or byproducts from side reactions. The recommended approach is a multi-step purification strategy:

  • Flash Column Chromatography (Primary Purification): This is the most effective initial step to separate this compound from grossly different impurities. Due to the polar nature of the ketone and lactone functionalities in this compound, a normal-phase silica (B1680970) gel chromatography is typically employed.

  • Recrystallization (Final Polishing): After column chromatography, recrystallization can be used to remove any remaining minor impurities and to obtain this compound in a highly crystalline and pure form.

Question: I am seeing a low yield after flash column chromatography. What are the potential causes and solutions?

Answer: Low recovery from flash chromatography can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.

Possible CauseSolution
Compound streaking/tailing on the column This may be due to the slightly acidic nature of silica gel. Consider pre-treating the silica with a small amount of a non-polar organic base (e.g., triethylamine (B128534) in the solvent system) to neutralize acidic sites. A typical starting point is 0.1-1% triethylamine in the eluent.
Irreversible adsorption to the stationary phase If the compound is highly polar, it may bind too strongly to the silica. In this case, switching to a less polar stationary phase like alumina (B75360), or using reverse-phase chromatography might be beneficial.
Improper solvent system selection An inappropriate solvent system can lead to poor separation and co-elution with impurities, making it difficult to isolate the pure compound. Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation (Rf of this compound ~0.2-0.3).
Column overloading Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of pure compound. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question: My this compound sample fails to crystallize, or oils out during recrystallization. What can I do?

Answer: Difficulty in crystallization is a common issue. Here are several troubleshooting steps:

  • Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polycyclic ketones like this compound, solvent systems such as ethyl acetate (B1210297)/hexanes or dichloromethane/hexanes are often effective. Experiment with different solvent ratios to find the optimal conditions.

  • Seeding: If spontaneous crystallization does not occur upon cooling, adding a seed crystal of pure this compound can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Purity of the Sample: If the sample is highly impure, crystallization may be inhibited. It is recommended to first purify the crude product by column chromatography to a purity of at least 85-90% before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: While specific impurity profiles can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Depending on the specific step, these could be complex precursors to the final intramolecular Diels-Alder reaction.
  • Diastereomers: The intramolecular Diels-Alder reaction can potentially lead to the formation of diastereomeric products. These are often difficult to separate and may require careful optimization of chromatographic conditions.
  • Byproducts of side reactions: The complexity of the this compound synthesis can lead to various side products.

Q2: What is a suitable solvent system for flash chromatography of this compound?

A2: Based on the polarity of this compound, a gradient elution on silica gel is generally effective. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might start with a low percentage of the polar solvent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase to elute the more polar this compound.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of synthetic this compound should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and chromatographic fractions.
  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information on purity and to detect minor impurities.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to detect any structural isomers or impurities with distinct signals.
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.
  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Flash Column Chromatography Protocol for this compound Purification

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude sample.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives an Rf value of approximately 0.2-0.3 for this compound and good separation from major impurities.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (preferably the chromatography eluent or a more volatile solvent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.

  • Elution and Fraction Collection:

    • Start the elution with the initial, less polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution).

    • Collect fractions in test tubes and monitor the elution of this compound and impurities by TLC.

  • Isolation:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol for this compound

This protocol is a general procedure for the final purification of this compound after initial chromatographic separation.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the partially purified this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • If the compound is too soluble, a two-solvent system (e.g., ethyl acetate/hexanes) may be necessary. Dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (hexanes) until the solution becomes slightly turbid.

  • Dissolution:

    • Place the this compound to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a two-solvent system) to just dissolve the solid.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed. Add a drop or two of the "good" solvent to redissolve the solid and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

While specific quantitative data for purity improvement of synthetic this compound is not extensively detailed in the primary literature, the following table provides a general expectation for yields at different stages of a typical synthesis and purification workflow.

StageExpected PurityTypical Yield Range
Crude product after synthesis 50-80%70-95% (of the final step)
After Flash Column Chromatography >95%60-85% (recovery from column)
After Recrystallization >99%80-95% (recovery from recrystallization)

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude Crude Synthetic this compound tlc TLC Analysis for Solvent System Optimization crude->tlc chromatography Flash Column Chromatography crude->chromatography tlc->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Filtration and Drying recrystallization->filtration pure_this compound Pure Crystalline this compound filtration->pure_this compound

Caption: Workflow for the purification of synthetic this compound.

Troubleshooting Logic for Low Yield in Chromatography

troubleshooting_yield start Low Yield After Chromatography q1 Is there streaking/tailing on TLC? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Neutralize silica with triethylamine a1_yes->s1 q2 Is the compound highly polar? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Consider alumina or reverse-phase chromatography a2_yes->s2 q3 Was the solvent system optimized? a2_no->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Optimize eluent with TLC (Rf ~0.2-0.3) a3_no->s3 q4 Was the column overloaded? a3_yes->q4 a4_yes Yes q4->a4_yes s4 Reduce sample load (1-5% of silica mass) a4_yes->s4

Caption: Troubleshooting low yield in this compound purification.

Validation & Comparative

Quadrone vs. Doxorubicin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Anticancer Agents

In the landscape of oncology research, the quest for novel and more effective chemotherapeutic agents is perpetual. This guide provides a comparative overview of the cytotoxicity of Quadrone, a sesquiterpenoid natural product, and Doxorubicin (B1662922), a widely used anthracycline antibiotic in cancer chemotherapy. While Doxorubicin is a well-established and extensively studied drug, this compound represents a less explored compound with potential antitumor properties. This analysis aims to juxtapose the available data on their cytotoxic effects, mechanisms of action, and experimental validation.

Executive Summary of Cytotoxicity

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.

Cell LineCancer TypeDoxorubicin IC50 (µM)Citation
MCF-7Breast Adenocarcinoma2.50 ± 1.76[1]
HeLaCervical Carcinoma2.92 ± 0.57[1]
A549Lung Carcinoma> 20[1]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[1]
UMUC-3Bladder Cancer5.15 ± 1.17[1]
M21Skin Melanoma2.77 ± 0.20[1]

No quantitative IC50 data for this compound against any cancer cell line was found in the reviewed literature.

Mechanisms of Cytotoxic Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, making it a potent and broad-spectrum anticancer agent.[2] The primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA helix, thereby obstructing DNA and RNA synthesis.[3] It also forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates large amounts of reactive oxygen species.[4][5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.

  • Induction of Apoptosis: By causing DNA damage and cellular stress, doxorubicin activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[3]

This compound

The precise mechanism of action for this compound's antitumor activity has not been extensively investigated.[1] As a sesquiterpenoid, it belongs to a class of compounds known for their diverse biological activities. Further research is required to elucidate the specific molecular targets and signaling pathways involved in this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of anticancer compounds like Doxorubicin. These protocols would be applicable for future studies on this compound to enable a direct comparison.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Doxorubicin or this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways for Doxorubicin's cytotoxicity and a general workflow for evaluating the cytotoxic effects of a compound.

Doxorubicin_Mechanism cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopII_Poisoning Topoisomerase II Poisoning Doxorubicin->TopII_Poisoning Redox_Cycling Redox Cycling Doxorubicin->Redox_Cycling DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopII_Poisoning->DSB Apoptosis_Induction Apoptosis Induction DSB->Apoptosis_Induction ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Oxidative_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Test Compound (e.g., this compound, Doxorubicin) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis morphology Morphological Analysis treatment->morphology data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis morphology->data_analysis comparison Comparison of Cytotoxicity Profiles data_analysis->comparison end Conclusion comparison->end

Caption: A generalized experimental workflow for assessing and comparing compound cytotoxicity.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy due to its potent and multi-pronged cytotoxic effects. While the initial discovery of this compound suggested potential antitumor activity, the lack of comprehensive and quantitative cytotoxicity data severely limits a direct comparison with established drugs like Doxorubicin. The information presented in this guide underscores a critical need for further in-depth studies on this compound to determine its IC50 values across a panel of cancer cell lines, elucidate its mechanism of action, and ultimately assess its true potential as a therapeutic agent. Future research employing the standardized experimental protocols outlined here will be instrumental in positioning this compound within the broader landscape of anticancer compounds.

References

A Comparative Analysis of Quadrone and Other Sesquiterpenoid Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sesquiterpenoid Quadrone with other notable anticancer agents from the same class: Parthenolide, Artemisinin (B1665778), and Thapsigargin. The objective is to present a clear, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to inform further research and drug development in this promising area of oncology.

Introduction to Sesquiterpenoids in Oncology

Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that have garnered significant interest for their diverse and potent biological activities, including anticancer properties.[1][2] Many of these compounds exert their effects through various mechanisms, such as inducing apoptosis, halting the cell cycle, and modulating key signaling pathways involved in cancer progression.[1][3] This guide focuses on a comparative analysis of this compound against three other well-studied sesquiterpenoids: Parthenolide, Artemisinin, and Thapsigargin.

Quantitative Comparison of Anticancer Activity

A direct quantitative comparison of the anticancer potency of these compounds is crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for Parthenolide, Artemisinin, and Thapsigargin against a variety of human cancer cell lines.

Note on this compound Data: Despite extensive literature searches, specific IC50 values for the anticancer activity of this compound were not publicly available at the time of this publication. An early study reported its activity against KB (human epidermoid carcinoma of the nasopharynx) cells in vitro, but did not provide quantitative data.[4] Therefore, a direct quantitative comparison with the other sesquiterpenoids is not possible at this time.

Table 1: Comparative IC50 Values of Sesquiterpenoid Anticancer Agents (in µM)

Cancer Cell LineParthenolide (µM)Artemisinin (µM)Thapsigargin (µM)This compound (µM)
Breast Cancer
MCF-79.54 ± 0.82[5]--Not Available
MDA-MB-231---Not Available
Lung Cancer
A5494.3[1], 15.38 ± 1.13[6]28.8 (µg/mL)[7]0.0000093[8]Not Available
H129912.37 ± 1.21[6]27.2 (µg/mL)[7]-Not Available
NCI-H2342--0.0000093[8]Not Available
SK-MES-1--0.0000097[8]Not Available
Cervical Cancer
SiHa8.42 ± 0.76[5]--Not Available
Colon Cancer
HT-297.0[1]--Not Available
Leukemia
HL-60---Not Available
Hepatocellular Carcinoma
Hep-G2-268[9]-Not Available
Medulloblastoma
TE6716.5[1]--Not Available
Prostate Cancer
PC-3---Not Available
Ovarian Cancer
SKOV3---Not Available
Oral Cancer
KB---Active, no IC50[4]

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison should be made with caution.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for their development as therapeutic agents.

This compound: The precise mechanism of action for this compound's antitumor activity has not been extensively elucidated in publicly available literature.

Parthenolide: This sesquiterpene lactone is known to target multiple signaling pathways.[2][10] A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB, which is constitutively active in many cancers and promotes cell survival.[11] Parthenolide has also been shown to induce apoptosis and cell cycle arrest.[10]

Artemisinin and its Derivatives: The anticancer activity of artemisinin is often attributed to its endoperoxide bridge, which can react with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[12] Artemisinin and its derivatives have been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis.[3][13]

Thapsigargin: Thapsigargin is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[14][15] This inhibition disrupts calcium homeostasis, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis.[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Parthenolide, Artemisinin, and Thapsigargin.

Parthenolide_Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Sequesters in cytoplasm Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Anti_apoptotic_genes Activates Transcription Apoptosis_Inhibition Apoptosis Inhibition Anti_apoptotic_genes->Apoptosis_Inhibition Artemisinin_Pathway Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Artemisinin->ROS Reacts with Iron Intracellular Iron (Fe2+) Iron->ROS Mitochondria Mitochondria ROS->Mitochondria Induces damage Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Thapsigargin_Pathway Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER Endoplasmic Reticulum (ER) SERCA->ER Pumps Ca2+ into Ca_cytosol Cytosolic Ca2+ (Increased) SERCA->Ca_cytosol Reduces Ca_ER ER Ca2+ (Depleted) ER->Ca_ER Apoptosis Apoptosis Ca_cytosol->Apoptosis Can also trigger ER_Stress ER Stress Ca_ER->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates UPR->Apoptosis Triggers MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of sesquiterpenoid B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H Apoptosis_Assay_Workflow A 1. Treat cells with sesquiterpenoid B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G Cell_Cycle_Workflow A 1. Treat cells with sesquiterpenoid B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash to remove ethanol C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G

References

Unraveling the Anti-Cancer Potential of Quadrone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the ongoing quest for novel cancer therapeutics, natural compounds continue to be a vital source of inspiration. Quadrone, a sesquiterpenoid metabolite isolated from the fungus Aspergillus terreus, has demonstrated promising antitumor activity.[1] This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with other sesquiterpenoid lactones and detailing the experimental data that supports its potential as an anti-cancer agent. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity of Sesquiterpenoid Lactones

While specific quantitative data for this compound's half-maximal inhibitory concentration (IC50) across various cancer cell lines is not extensively documented in publicly available literature, its cytotoxic effects have been confirmed against non-small cell lung cancer (NCI-H460), breast cancer (MCF-7), and central nervous system glioma (SF-268) cell lines. To provide a quantitative comparison, this guide includes IC50 values for other well-researched sesquiterpenoid lactones with similar chemical scaffolds: Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone. These compounds serve as valuable benchmarks for assessing the potential potency of this compound.

CompoundCancer Cell LineIC50 (µM)
This compound NCI-H460 (Non-Small Cell Lung)Data not available
MCF-7 (Breast)Data not available
SF-268 (CNS Glioma)Data not available
Parthenolide SiHa (Cervical)8.42 ± 0.76[2][3]
MCF-7 (Breast)9.54 ± 0.82[2][3]
A549 (Non-Small Cell Lung)15.38 ± 1.13[4]
GLC-82 (Non-Small Cell Lung)6.07 ± 0.45[4]
HT-29 (Colon)7.0[5]
Costunolide H1299 (Non-Small Cell Lung)23.93 ± 1.67[6]
A431 (Skin)0.8[7]
OAW42-A (Ovarian, multidrug resistant)25[8]
Dehydrocostus lactone MDA-MB-231 (Breast)21.5[9][10]
SK-BR-3 (Breast)25.6[9][10]
OVCAR3 (Ovarian)10.8[9][10]
SK-OV-3 (Ovarian)15.9[9][10]

Mechanism of Action: Induction of Apoptosis

Sesquiterpenoid lactones, as a class of compounds, are known to exert their anti-cancer effects through the induction of apoptosis, or programmed cell death. This process is critical for eliminating damaged or cancerous cells and is often dysregulated in cancer. The primary mechanism involves the activation of caspase cascades, a family of proteases that execute the apoptotic process.

A common signaling pathway targeted by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for cell survival and is often constitutively active in cancer cells. By inhibiting the NF-κB pathway, sesquiterpenoid lactones can shift the balance towards apoptosis.

The diagram below illustrates a generalized signaling pathway for apoptosis induction by sesquiterpenoid lactones.

Sesquiterpenoid Lactone Sesquiterpenoid Lactone NF-kB Inhibition NF-kB Inhibition Sesquiterpenoid Lactone->NF-kB Inhibition Bcl-2 Family Modulation Bcl-2 Family Modulation Sesquiterpenoid Lactone->Bcl-2 Family Modulation Apoptosis Apoptosis NF-kB Inhibition->Apoptosis Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Modulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Generalized Apoptosis Induction Pathway

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][11]

Workflow:

A Seed cells in 96-well plate B Treat with this compound/Comparator A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or comparator compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]

Annexin V Assay for Apoptosis Detection

The Annexin V assay is a common method for detecting early-stage apoptosis.[15][16][17][18] During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or comparator compounds for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[19][20]

Protocol:

  • Cell Lysis: After treatment with this compound or comparator compounds, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, a sesquiterpenoid metabolite, demonstrates significant potential as an anti-cancer agent. Although direct quantitative comparisons with other established compounds are currently limited by the availability of public data, the known cytotoxic effects of this compound and the well-documented mechanisms of action for the broader class of sesquiterpenoid lactones provide a strong foundation for its further investigation. The experimental protocols detailed in this guide offer a standardized framework for the continued cross-validation and elucidation of this compound's therapeutic promise. Future research should focus on determining the specific IC50 values of this compound across a wider range of cancer cell lines and further dissecting the molecular signaling pathways it modulates.

References

A Comparative Analysis of Synthetic Routes to Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

Quadrone, a sesquiterpene natural product isolated from the fungus Aspergillus terreus, has garnered significant attention from the synthetic chemistry community due to its unique cage-like structure and its reported cytotoxic activity. This has led to the development of numerous synthetic strategies for its preparation. This guide provides a comparative analysis of some of the most notable total and formal syntheses of this compound, with a focus on their efficiency, key strategies, and experimental considerations.

Key Synthetic Approaches: A Tabular Comparison

The following table summarizes the key quantitative data for several prominent synthetic routes to this compound, offering a side-by-side comparison of their overall efficiency.

Synthetic Route Type of Synthesis Starting Material(s) Number of Steps Overall Yield (%) Stereoselectivity Key Reactions/Strategies
Danishefsky (1981) [1]Total2-Methyl-1,3-cyclopentanedione (B45155)193.1RacemicDiels-Alder reaction, intramolecular aldol (B89426) condensation
Burke (1984) Total2-Allyl-2-cyclopenten-1-one196.2RacemicIntramolecular [2+2] photocycloaddition, fragmentation
Yoshii (1983) [2]Formal7,7-dimethyl-cis-bicyclo[4.2.0]octan-2-one11Not explicitly statedRacemicPhotochemical [2+2] cycloaddition, acid-catalyzed rearrangement
Helquist (1981) [3][4]TotalNot explicitly statedNot explicitly statedNot explicitly statedRacemicNot explicitly stated

Visualizing the Synthetic Strategies

To better understand the logical flow of these synthetic routes, the following diagram illustrates the key transformations and intermediates leading to the core structure of this compound.

Quadrone_Synthesis_Comparison cluster_Danishefsky Danishefsky Route cluster_Burke Burke Route cluster_Yoshii Yoshii Route D_Start 2-Methyl-1,3-cyclopentanedione D_Inter1 Diels-Alder Adduct D_Start->D_Inter1 Diels-Alder D_Inter2 Tricyclic Intermediate D_Inter1->D_Inter2 Intramolecular Aldol D_this compound (±)-Quadrone D_Inter2->D_this compound B_Start 2-Allyl-2-cyclopenten-1-one B_Inter1 Photocycloadduct B_Start->B_Inter1 [2+2] Photocycloaddition B_Inter2 Fragmented Intermediate B_Inter1->B_Inter2 Fragmentation B_this compound (±)-Quadrone B_Inter2->B_this compound Y_Start Bicyclic Ketone Y_Inter1 Photocycloadduct Y_Start->Y_Inter1 [2+2] Photocycloaddition Y_Inter2 Rearranged Intermediate Y_Inter1->Y_Inter2 Rearrangement Y_Formal Formal Synthesis Intermediate Y_Inter2->Y_Formal

Caption: A comparative overview of the synthetic strategies for this compound developed by Danishefsky, Burke, and Yoshii.

Detailed Experimental Protocols

A comprehensive understanding of these synthetic routes requires a detailed look at the experimental procedures for their key transformations.

Danishefsky's Total Synthesis: Key Diels-Alder Reaction[1]

Reaction: Diels-Alder cycloaddition between 2-methyl-1,3-cyclopentanedione and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene).

Protocol: A solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) and Danishefsky's diene (1.2 eq) in dry benzene (B151609) is heated at reflux for 24 hours under an inert atmosphere. The solvent is then removed under reduced pressure, and the resulting crude adduct is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Diels-Alder adduct.

Burke's Total Synthesis: Intramolecular [2+2] Photocycloaddition

Reaction: Intramolecular photochemical [2+2] cycloaddition of 2-allyl-2-cyclopenten-1-one.

Protocol: A solution of 2-allyl-2-cyclopenten-1-one in a mixture of acetone (B3395972) and benzene is irradiated with a high-pressure mercury lamp (e.g., Hanovia 450 W) through a Pyrex filter for several hours at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the resulting photoproduct is purified by chromatography to yield the bicyclo[3.2.0]heptan-6-one derivative.

Yoshii's Formal Synthesis: Key Photochemical [2+2] Cycloaddition[2]

Reaction: Photochemical [2+2] cycloaddition of 7,7-dimethyl-cis-bicyclo[4.2.0]octan-2-one with a suitable enone.

Protocol: A solution of 7,7-dimethyl-cis-bicyclo[4.2.0]octan-2-one and the enone in a suitable solvent (e.g., acetone or acetonitrile) is irradiated with a high-pressure mercury lamp. The reaction is typically carried out at room temperature until the starting materials are consumed. The solvent is then removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel to give the desired tetracyclic adduct.

Concluding Remarks

The synthetic routes to this compound showcase a variety of elegant and powerful strategies in organic synthesis. Danishefsky's approach, while lengthy, was the first to achieve the total synthesis of this challenging molecule. Burke's synthesis provides a more efficient route in terms of overall yield. Yoshii's formal synthesis represents a more convergent and shorter approach to a key intermediate. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific expertise of the research group. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and innovative approaches to this compound and other complex natural products.

References

Independent Verification of Quadrone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Quadrone, a sesquiterpenoid isolated from Aspergillus terreus, with other structurally related sesquiterpene lactones. Due to the limited publicly available data on this compound's specific biological activity, this guide leverages experimental data from well-characterized sesquiterpene lactones, Parthenolide (B1678480) and Costunolide, to provide a comparative context for its potential anticancer effects.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)
Parthenolide A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
SiHaCervical Cancer8.42 ± 0.76[3]
MCF-7Breast Cancer9.54 ± 0.82[3]
GLC-82Non-small Cell Lung6.07 ± 0.45[4]
Costunolide A431Skin Cancer0.8[5]
SK-BR-3Breast Cancer12.76[6]
T47DBreast Cancer15.34[6]
MCF-7Breast Cancer30.16[6]
MDA-MB-231Breast Cancer27.90[6]
YD-10BOral Cancer9.2[7]
Ca9-22Oral Cancer7.9[7]
YD-9Oral Cancer39.6[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to verify the biological activity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., KB, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and comparative compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at a specific concentration (e.g., its IC50 value) for a designated time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which sesquiterpene lactones like this compound may exert their anticancer effects, based on studies of related compounds such as Parthenolide and Costunolide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis start Seed Cancer Cells (e.g., KB, A549, MCF-7) treat Treat with this compound & Comparators start->treat mtt MTT Assay (Cytotoxicity) treat->mtt fcm Flow Cytometry (Cell Cycle Analysis) treat->fcm ic50 Calculate IC50 Values mtt->ic50 cell_cycle Determine Cell Cycle Distribution fcm->cell_cycle

Experimental workflow for assessing this compound's activity.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_signaling Signaling Cascade cluster_execution Execution Phase This compound This compound / Sesquiterpene Lactone nfkb Inhibition of NF-κB This compound->nfkb akt Inhibition of Akt Pathway This compound->akt bcl2 Downregulation of Bcl-2 (Anti-apoptotic) nfkb->bcl2 inhibits transcription akt->bcl2 promotes survival caspases Caspase Activation (Caspase-3, -9) bcl2->caspases bax Upregulation of Bax (Pro-apoptotic) bax->caspases apoptosis Apoptosis caspases->apoptosis

Hypothesized apoptosis signaling pathway for this compound.

References

Head-to-Head Comparison of Quadrone Analogs: Potency in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the in vitro potency of various Quadrone analogs, focusing on a series of synthetic tricyclic pyrones. The data presented is compiled from preclinical studies and aims to inform researchers on the structure-activity relationships and potential of these compounds as anticancer agents.

Quantitative Comparison of this compound Analog Potency

The following table summarizes the inhibitory concentrations (IC50) of various tricyclic pyrone analogs of this compound against murine leukemia (L1210) and mammary sarcoma (EMT-6) cell lines. These analogs, developed by Hua and colleagues, are designated by the code names H5, H10, H14, and H16. The data highlights the differential potency of these compounds in inhibiting cell growth, DNA synthesis, and tubulin polymerization.

AnalogCell LineAssayIC50 (µM)Reference
H5 L1210Cell Growth (4 days)> 5[1]
L1210DNA Synthesis (2 hours)~8.5[2]
L1210Tubulin PolymerizationNo effect at 5 µM[1]
H10 L1210Cell Growth (4 days)1.1[2]
L1210DNA Synthesis (2 hours)~8.5[2]
EMT-6Cell Growth1.5[3]
EMT-6DNA Synthesis10[3]
Purified TubulinTubulin Polymerization1.5[3]
H14 L1210Cell Growth (4 days)> H10[1]
L1210DNA Synthesis (2 hours)> H10[1]
EMT-6Cell Growth> H10[3]
EMT-6DNA Synthesis> H10[3]
H16 EMT-6Cell GrowthNo effect[3]
EMT-6DNA SynthesisNo effect[3]

Key Findings from the Data:

  • H10 as the lead compound: Across the tested analogs, H10 consistently demonstrates the highest potency in inhibiting the growth of both L1210 and EMT-6 cancer cells.[2][3]

  • Structure-Activity Relationship: The antitumor activity of these tricyclic pyrones is sensitive to structural modifications. Analogs with a 3-pyridyl group (like H10) appear to be more potent than those with a 3,4-dimethoxyphenyl group (like H5).[2] Furthermore, the lack of activity in H16 suggests that specific structural features are crucial for its biological function.[3]

  • Mechanism of Action: The potent inhibition of tubulin polymerization by H10 (IC50: 1.5 µM) strongly suggests that its primary mechanism of antitumor activity is the disruption of microtubule dynamics.[3] This is further supported by its ability to increase the mitotic index in EMT-6 cells.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures for assessing cytotoxicity and microtubule-disrupting activity.

Cell Culture and Proliferation Assay
  • Cell Lines: Murine leukemia (L1210) and murine mammary sarcoma (EMT-6) cells were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation, cells were treated with various concentrations of the this compound analogs for the indicated time periods (e.g., 4 days for cell growth assays).

  • Viability Assessment (MTT Assay):

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability.

DNA Synthesis Assay
  • Cell Seeding and Treatment: L1210 or EMT-6 cells were seeded and treated with this compound analogs as described for the proliferation assay.

  • Radiolabeling: Two hours prior to the end of the incubation period, [³H]thymidine (1 µCi/well) was added to each well.

  • Harvesting and Measurement:

    • Cells were harvested onto glass fiber filters using a cell harvester.

    • The filters were washed with PBS and the radioactivity incorporated into the DNA was measured using a liquid scintillation counter.

    • The IC50 value was determined as the concentration of the compound that inhibited [³H]thymidine incorporation by 50% compared to the control.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified bovine brain tubulin was used for this assay.

  • Assay Conditions: Tubulin (1 mg/mL) was pre-incubated with various concentrations of the this compound analogs in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) at 37°C.

  • Measurement of Polymerization: The polymerization of tubulin was initiated by raising the temperature to 37°C and monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value was determined as the concentration of the compound that inhibited the rate of tubulin polymerization by 50%.

Visualizing the Mechanism of Action

The primary mechanism of action for the most potent this compound analogs, such as H10, is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity and DNA synthesis assays.

Signaling Pathway of Microtubule Disruption by this compound Analogs

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Cell Fate tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation mt->mitotic_spindle Disrupts Formation metaphase Metaphase mitotic_spindle->metaphase anaphase Anaphase metaphase->anaphase metaphase->anaphase Blocks Transition apoptosis Apoptosis anaphase->apoptosis Induces This compound This compound Analog (e.g., H10) This compound->tubulin Binds to Tubulin (Colchicine Site) This compound->mt Inhibits Polymerization

References

A Comparative Guide to the Reproducibility of Quadrone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fermentation processes for the antitumor compound Quadrone, produced by the fungus Aspergillus terreus. Due to the limited publicly available data on the reproducibility of this compound fermentation, this guide draws comparisons with the fermentation of other, more extensively studied fungal secondary metabolites, particularly other sesquiterpenoids. The experimental protocols and data presented herein are synthesized from established fungal fermentation methodologies and published data on analogous compounds.

Data Presentation: Comparative Fermentation Yields

The reproducibility of fermentation processes for fungal secondary metabolites can be highly variable. Factors such as the genetic stability of the producing strain, subtle variations in media composition, and precise control of fermentation parameters all contribute to the final product yield. While specific reproducibility data for this compound is scarce in published literature, the following table provides a comparative overview of reported yields for this compound and other relevant fungal sesquiterpenoids. This comparison aims to provide a realistic expectation of the yields and the inherent variability that can be expected in fungal fermentations.

CompoundProducing OrganismFermentation TypeTypical Yield (mg/L)Reported Yield VariabilityReference
This compound Aspergillus terreusSubmergedNot explicitly quantified in detail in publicly available literature. Described as isolatable from culture broth.Not documented in detail. High variability is common for fungal secondary metabolites.[1]
Itaconic AcidAspergillus terreusSubmerged27,600 - 69,700Yields can vary significantly based on strain and fermentation conditions.
Drimane SesquiterpenoidsAspergillus calidoustusSubmergedNot explicitly quantified in detail, but multiple compounds were isolated from large scale fermentation.Dependent on specific compound and fermentation conditions.[2]
β-BarbateneFlammulina velutipes (recombinant S. cerevisiae)Submerged78.8Not specified, but recombinant systems can exhibit variability.
(+)-Germacrene ALiriodendron chinense (recombinant S. cerevisiae)Fed-batch14,710High-density fed-batch processes can have run-to-run variations.[3]
PentaleneneVibrio natriegens (recombinant)Submerged0.75 - 39.4Yields are highly dependent on the engineered strain and culture conditions.[3]

Note: The lack of detailed, publicly available quantitative yield data for this compound fermentation highlights a significant knowledge gap. The variability in the yields of other fungal metabolites underscores the importance of process optimization and control to ensure reproducibility.

Experimental Protocols

To achieve reproducible results in this compound fermentation, a meticulous and consistent experimental protocol is paramount. The following sections detail the key methodologies for the cultivation of Aspergillus terreus and the production of this compound, based on general practices for fungal fermentation.

Strain Maintenance and Inoculum Preparation

Reproducibility starts with a stable and well-characterized fungal strain.

  • Master Cell Bank: A master cell bank (MCB) of Aspergillus terreus should be established from a single-spore isolate. Spore suspensions or mycelial fragments are cryopreserved in a suitable cryoprotectant (e.g., 20% glycerol) and stored at -80°C or in liquid nitrogen.

  • Working Cell Bank: A working cell bank (WCB) is prepared from the MCB to be used for routine experiments, minimizing the number of passages from the master stock.

  • Inoculum Culture:

    • A vial from the WCB is used to inoculate a seed culture medium.

    • The seed culture is grown for 2-3 days at 25-28°C with agitation (e.g., 150-200 rpm) to generate a sufficient biomass for inoculating the production culture.

    • The inoculum can be a standardized spore suspension or a specific volume of vegetative mycelium. Consistency in inoculum size and age is critical for reproducible fermentations.

Fermentation Media and Conditions

The composition of the fermentation medium and the physical parameters of the culture environment are critical determinants of secondary metabolite production.

  • Production Medium: A typical production medium for Aspergillus terreus to produce secondary metabolites includes:

    • Carbon Source: Glucose, sucrose, or other carbohydrates at a concentration of 2-10% (w/v).

    • Nitrogen Source: Peptone, yeast extract, ammonium (B1175870) sulfate, or other organic/inorganic nitrogen sources. The carbon-to-nitrogen ratio is a key parameter to optimize.

    • Minerals: A balanced salt solution containing essential minerals like KH2PO4, MgSO4, and trace elements.

  • Fermentation Parameters:

    • pH: The initial pH of the medium is typically adjusted to 5.0-6.5. The pH should be monitored and, if necessary, controlled during the fermentation.

    • Temperature: Aspergillus terreus is generally cultured at 25-30°C.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of this aerobic fungus and for the biosynthesis of many secondary metabolites. Agitation (e.g., 150-250 rpm in shake flasks or controlled in a bioreactor) is necessary to ensure proper mixing and oxygen transfer.

    • Fermentation Duration: The fermentation is typically carried out for 7-14 days. The optimal harvest time should be determined by monitoring the production of this compound over time.

Extraction and Quantification of this compound

A standardized method for extracting and quantifying the target compound is essential for assessing the reproducibility of the fermentation.

  • Extraction:

    • The culture broth is separated from the mycelium by filtration or centrifugation.

    • The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.

    • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Quantification:

    • The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

    • A standard curve is generated using a purified this compound standard of known concentration to quantify the amount of this compound in the samples.

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

Since the specific biosynthetic gene cluster for this compound has not been fully elucidated, the following diagram illustrates a putative pathway based on the general biosynthesis of sesquiterpenoids in fungi. Sesquiterpenoids are derived from the mevalonate (B85504) (MVA) pathway, which produces the C15 precursor farnesyl pyrophosphate (FPP). A terpene cyclase then catalyzes the complex cyclization of FPP to form the characteristic carbon skeleton of this compound, which is likely followed by a series of oxidation steps to yield the final product.

Quadrone_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_this compound Putative this compound-Specific Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Quadrone_Skeleton This compound Carbon Skeleton FPP->Quadrone_Skeleton Terpene Cyclase This compound This compound Quadrone_Skeleton->this compound Oxidation Steps (P450 monooxygenases)

Caption: A putative biosynthetic pathway for this compound in Aspergillus terreus.

Experimental Workflow for this compound Fermentation

The following diagram outlines a typical experimental workflow for the fermentation of Aspergillus terreus to produce this compound, emphasizing the key stages for ensuring reproducibility.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation cluster_Downstream Downstream Processing & Analysis MCB Master Cell Bank (A. terreus) WCB Working Cell Bank MCB->WCB Seed_Culture Seed Culture WCB->Seed_Culture Production_Culture Production Culture (Optimized Medium) Seed_Culture->Production_Culture Inoculation Fermentation Fermentation (Controlled Parameters: Temp, pH, Aeration) Production_Culture->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction of Culture Broth Harvest->Extraction Purification Purification of this compound Extraction->Purification Analysis Quantification (HPLC) & Structural Confirmation Purification->Analysis Result Yield & Reproducibility Data Analysis->Result

Caption: A generalized experimental workflow for this compound fermentation and analysis.

References

Quadrone: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of Quadrone, a sesquiterpenoid natural product. Due to the limited availability of public data on this compound, this document focuses on its known in vitro activity and presents a comparative landscape using data from other well-studied sesquiterpenoids. The guide also outlines standard experimental protocols and proposes a potential mechanism of action for this compound based on the current understanding of its chemical class.

In Vitro Efficacy: A Comparative Perspective

CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide (B1678480)A549Lung Carcinoma4.3[1]
ParthenolideTE671Medulloblastoma6.5[1]
ParthenolideHT-29Colon Adenocarcinoma7.0[1]
ParthenolideSiHaCervical Cancer8.42 ± 0.76[2]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[2]
ParthenolideGLC-82Non-small Cell Lung Cancer6.07 ± 0.45[3]
ParthenolideH1650Non-small Cell Lung Cancer9.88 ± 0.09[3]
ParthenolideH1299Non-small Cell Lung Cancer12.37 ± 1.21[3]
ParthenolidePC-9Non-small Cell Lung Cancer15.36 ± 4.35[3]

In Vivo Efficacy: A Critical Data Gap and Proposed Path Forward

A comprehensive review of the scientific literature reveals a significant gap in the publicly available data regarding the in vivo efficacy of this compound in preclinical cancer models. To address this, the following section outlines a standard experimental workflow for assessing the in vivo anti-tumor activity of a compound like this compound.

Proposed In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_preclinical Preclinical In Vivo Assessment animal_model Animal Model Selection (e.g., Xenograft in nude mice) tumor_induction Tumor Cell Implantation (e.g., Subcutaneous injection of KB cells) animal_model->tumor_induction Establishment treatment_groups Group Randomization and Treatment Initiation (Vehicle, this compound doses) tumor_induction->treatment_groups Tumor Growth monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment_groups->monitoring Treatment Period endpoint Endpoint Analysis (Tumor weight, Histopathology, Biomarkers) monitoring->endpoint Conclusion of Study

Caption: A standard workflow for evaluating the in vivo efficacy of an anti-cancer compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the assessment of this compound's efficacy.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell line (e.g., KB cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow cluster_mtt MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Proposed Mechanism of Action: Insights from Sesquiterpenoids

Based on the known biological activities of other sesquiterpene lactones, a plausible mechanism of action for this compound involves the induction of apoptosis and the modulation of key inflammatory and survival signaling pathways.[8][9][10][11][12]

Hypothetical Signaling Pathway for this compound

Many sesquiterpene lactones are known to inhibit the transcription factor NF-κB.[9][10][11][12] This inhibition is often achieved through the alkylation of cysteine residues on the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-survival genes.[9][11] This disruption of NF-κB signaling can lead to the induction of apoptosis.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound nfkb_p65 NF-κB (p65) This compound->nfkb_p65 Inhibits nucleus Nucleus nfkb_p65->nucleus Translocation ikb IκB ikb->nfkb_p65 Inhibits pro_survival Pro-survival Gene Transcription nucleus->pro_survival Activates apoptosis Apoptosis pro_survival->apoptosis Inhibits

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Unraveling the Anticancer Potential of Quadrone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic properties of the sesquiterpenoid Quadrone reveals a promising natural product with established antitumor activity. While direct comparative studies on a broad range of its structural analogs are limited in publicly available scientific literature, an analysis of related compounds and the methodologies for evaluating their efficacy provides valuable insights for researchers in oncology and drug development.

This compound, a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus, has demonstrated notable cytotoxic effects against cancer cell lines. Its complex, tetracyclic structure has intrigued synthetic chemists, leading to multiple total synthesis efforts. This guide provides a comparative overview of this compound and its known analogs, details the experimental protocols for assessing their cytotoxic activity, and visualizes the general workflow for natural product-based anticancer drug discovery.

Comparative Analysis of this compound and its Natural Analogs

This compound is reported to be cytotoxic to human carcinoma KB cells.[1] Co-isolated from Aspergillus terreus are other structurally related sesquiterpenoids, namely terrecyclic acid A and terrecyclol. While these compounds are structurally analogous to this compound, comprehensive and direct comparative studies detailing their relative potencies against a panel of cancer cell lines are not extensively documented in the current literature. Terrecyclic acid A has been described as an antitumor antibiotic.

Due to the limited availability of data on a series of synthetic analogs of this compound with corresponding biological activity, a quantitative comparison of their cytotoxic effects is not feasible at this time. The primary focus of the existing literature has been on the total synthesis of the natural product itself.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the cytotoxic activity of this compound and its potential analogs relies on standardized in vitro assays that measure cell viability and proliferation. The two most common methods employed for screening natural products are the MTT and SRB assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Test compounds (this compound and its analogs)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA)

  • Tris-base solution

  • 96-well plates

  • Test compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Acetic acid (1%)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Staining: Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of anticancer compounds from natural sources like the fungus that produces this compound.

Anticancer Drug Discovery Workflow General Workflow for Natural Product Anticancer Drug Discovery cluster_0 Discovery and Isolation cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A Natural Source (e.g., Aspergillus terreus) B Extraction and Fractionation A->B C Isolation of Pure Compounds (e.g., this compound) B->C D Initial Cytotoxicity Screening (e.g., MTT or SRB Assay) C->D E Identification of 'Hits' D->E F Synthesis of Analogs E->F G Structure-Activity Relationship (SAR) Studies F->G H Selection of Lead Compound G->H I In-depth Mechanism of Action Studies H->I J In vivo Animal Models I->J K Toxicology and ADME Studies J->K L Clinical Trials K->L IND Submission

Caption: A flowchart illustrating the stages of anticancer drug discovery from natural products.

References

Safety Operating Guide

Proper Disposal of Quadrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Quadrone

For researchers, scientists, and drug development professionals handling this compound, a sesquiterpene metabolite with antitumor activity, adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.[1][2][] this compound is cytotoxic, meaning it is toxic to cells, and therefore requires management as a hazardous chemical waste.[1][4]

Core Principle: Handle as Cytotoxic Waste

Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[5][6][7] This includes unused or expired this compound, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips, culture plates), and any cleaning materials.[5][7]

Waste Segregation and Container Management

Proper segregation of cytotoxic waste is mandatory to ensure safe and compliant disposal.[4][6]

Waste TypeContainer RequirementLabeling
Solid Waste Puncture-proof, leak-proof container with a secure lid. Often color-coded (e.g., yellow or red with a purple lid) for cytotoxic waste.[4][6][7]Clearly labeled as "Cytotoxic Waste" with the cytotoxic hazard symbol.[7]
Sharps Waste Puncture-resistant sharps container. May also be color-coded for cytotoxic waste.[6][7]Clearly labeled as "Cytotoxic Sharps Waste" with the cytotoxic hazard symbol.[7]
Liquid Waste Leak-proof, sealable container compatible with the solvents used.Clearly labeled as "Hazardous Waste" and "Cytotoxic" with a full chemical inventory.

Note: Container color-coding and specific labeling requirements may vary by institution and region. Always consult your local Environmental Health and Safety (EHS) office for specific guidelines.[6]

Step-by-Step Disposal Procedures

The following workflow outlines the essential steps for the safe disposal of this compound and associated contaminated materials.

QuadroneDisposalWorkflow cluster_preparation Preparation Phase cluster_segregation Waste Segregation cluster_decontamination Decontamination of Work Area cluster_final_disposal Final Disposal A Wear appropriate PPE: - Double gloves - Lab coat/gown - Safety glasses/face shield B Segregate solid waste (e.g., contaminated gloves, vials) into a labeled cytotoxic waste container. A->B C Segregate sharps waste (e.g., needles, contaminated glass) into a labeled cytotoxic sharps container. A->C D Segregate liquid waste (e.g., unused solutions) into a labeled hazardous waste container. A->D G Securely seal all waste containers when they are three-quarters full. B->G C->G D->G E Decontaminate surfaces with an appropriate agenta (e.g., detergent followed by alcohol). F Dispose of all cleaning materials as cytotoxic solid waste. E->F F->B H Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. G->H

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols: Decontamination of Work Surfaces

A standard procedure for decontaminating laboratory surfaces after handling cytotoxic agents involves a multi-step cleaning process.[5]

  • Initial Cleaning (Detergent):

    • Moisten a sterile, low-lint wipe with a suitable laboratory detergent solution.

    • Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated.

    • Dispose of the wipe in the designated cytotoxic solid waste container.[5]

  • Rinsing:

    • Using a new sterile, low-lint wipe moistened with sterile water, rinse away any remaining detergent using the same unidirectional wiping technique.

    • Dispose of the wipe in the cytotoxic solid waste container.

  • Final Decontamination (Alcohol):

    • With a new sterile, low-lint wipe, moisten it with 70% isopropyl alcohol.

    • Wipe the surface again using the same unidirectional method. This step disinfects and helps remove any residual chemical contamination.[5]

    • Allow the surface to air dry completely.

Special Consideration: this compound from Aspergillus terreus

Since this compound is a metabolite of the fungus Aspergillus terreus, any cultures or materials containing the viable organism must be decontaminated before disposal.[8] The preferred method for deactivating microbial waste is steam sterilization (autoclaving).[9][10]

  • Procedure for Aspergillus terreus Culture Waste: All solid and liquid waste containing or potentially contaminated with Aspergillus terreus should be autoclaved.[9] Following autoclaving, the decontaminated waste can then be disposed of according to standard laboratory procedures. However, if this waste has also been in contact with isolated this compound, it must still be managed as cytotoxic waste after autoclaving.

Disposal Methodologies

The final disposal of cytotoxic waste is a regulated process that must be handled by trained professionals. The primary methods include:

  • Incineration: This is the most common and recommended method for destroying cytotoxic drugs and contaminated materials.[6][10]

  • Chemical Neutralization: In some cases, chemical deactivation may be used for certain cytotoxic agents, though this is less common.[6]

Under no circumstances should this compound or any cytotoxic waste be disposed of down the drain or in the regular trash. [5]

Institutional Protocols

The information provided here is based on general best practices for handling cytotoxic waste. Researchers, scientists, and drug development professionals are required to follow the specific protocols established by their institution's Environmental Health and Safety (EHS) department. Always consult your institution's hazardous waste management plan and contact your EHS office for guidance on proper labeling, container supply, and waste pickup schedules.

References

Essential Safety and Logistics for Handling Quadrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Quadrone is paramount. This compound is a sesquiterpene metabolite known for its cytotoxic and antitumor properties.[1][2][3][] Due to its cytotoxic nature, specific personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, it is crucial to use appropriate PPE to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic compounds.

PPE CategoryRecommended Equipment
Hand Protection Double gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Change gloves regularly and immediately if contaminated.
Eye and Face Protection Chemical splash goggles and a face shield should be worn to protect against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound in powder form or when there is a risk of aerosolization.[5][6]
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner glove.
Foot Protection Closed-toe shoes are mandatory. Shoe covers may be required in designated handling areas.

Operational Plan: Handling Procedures

Safe handling of this compound involves a series of procedural steps designed to minimize exposure risk. These should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure.

  • Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, plastic-backed absorbent pad.

  • Reconstitution and Aliquoting : If this compound is in a solid form, reconstitution should be performed carefully to avoid generating dust. Use a closed system, if possible. When aliquoting, use syringes with Luer-Lok™ fittings to prevent accidental disconnection.

  • Experimental Use : All procedures involving this compound should be conducted within the designated containment area. Avoid activities that could generate aerosols, such as vigorous mixing or sonication outside of a sealed container.

  • Decontamination : After handling, decontaminate all surfaces with an appropriate agent. All disposable materials used during the process should be treated as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be segregated as cytotoxic waste.[7]

  • Waste Containers : Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."[7][8]

  • Sharps : Any sharps, such as needles or pipette tips, must be disposed of in a designated cytotoxic sharps container.[9]

  • Final Disposal : Cytotoxic waste must be disposed of according to institutional and local regulations, which typically involves incineration at a licensed facility.[7][8]

Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is necessary to contain the material and decontaminate the area. The following diagram outlines the logical workflow for managing a spill.

Spill_Management_Workflow This compound Spill Management Workflow A SPILL DETECTED B Evacuate and secure the area. Post warning signs. A->B Immediate Action C Don appropriate PPE (double gloves, gown, respirator, eye/face protection). B->C D Contain the spill using absorbent pads (work from outside in). C->D E Carefully collect all contaminated materials. D->E F Place materials in a designated cytotoxic waste container. E->F G Decontaminate the spill area with an appropriate cleaning agent. F->G Decontamination H Wipe the area clean with fresh absorbent pads. G->H I Dispose of all cleaning materials as cytotoxic waste. H->I J Remove PPE in the correct order to avoid self-contamination. I->J Final Steps K Dispose of PPE as cytotoxic waste. J->K L Wash hands thoroughly. K->L M Document the spill and response. L->M

Caption: Workflow for managing a this compound spill.

References

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